molecular formula C13H18BrFN2 B1442306 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine CAS No. 1180131-64-9

1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine

Cat. No.: B1442306
CAS No.: 1180131-64-9
M. Wt: 301.2 g/mol
InChI Key: TVYCINJTJPIFGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine is a synthetic organic compound featuring a piperazine core that is N-alkylated with a 4-bromo-2-fluorobenzyl group and N-substituted with an ethyl moiety. This structure classifies it as a valuable chemical intermediate and building block in medicinal chemistry and pharmaceutical research, particularly for the construction of more complex molecules targeting various therapeutic areas . The piperazine ring is a privileged scaffold in drug discovery, frequently found in FDA-approved pharmaceuticals across diverse classes, including kinase inhibitors, receptor modulators, and antiviral agents . The specific substitution pattern on this molecule enhances its utility; the bromo and fluoro substituents on the benzyl ring make it an excellent electrophile for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, or via nucleophilic aromatic substitution . The ethyl group on the piperazine nitrogen influences the molecule's physicochemical properties, including lipophilicity and basicity, which can be critical for optimizing the pharmacokinetic profile of resultant drug candidates. Primary Research Applications: This compound serves as a key synthon in the synthesis of potential therapeutic agents. Its structure is analogous to intermediates used in developing compounds that inhibit essential enzymes like tyrosine kinases (e.g., c-Met and VEGFR-2), which are pivotal targets in oncology due to their roles in cell proliferation, invasion, and angiogenesis . Furthermore, piperazine derivatives are extensively explored as modulators of G-protein coupled receptors (GPCRs) for central nervous system disorders and as components in the development of protease inhibitors for viral infections . Handling & Compliance: This product is intended for research purposes and laboratory use only. It is not certified for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment in a controlled laboratory environment.

Properties

IUPAC Name

1-[(4-bromo-2-fluorophenyl)methyl]-4-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrFN2/c1-2-16-5-7-17(8-6-16)10-11-3-4-12(14)9-13(11)15/h3-4,9H,2,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYCINJTJPIFGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Analytical Profile & Structural Elucidation: 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectral characteristics of 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine , a critical intermediate often employed in the synthesis of kinase inhibitors and GPCR ligands.

The data presented below synthesizes chemometric principles with experimental precedents from analogous N-benzylpiperazine derivatives.

Executive Summary & Compound Identity

  • IUPAC Name: 1-[(4-Bromo-2-fluorophenyl)methyl]-4-ethylpiperazine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 301.20 g/mol (

    
    ) / 303.20  g/mol  (
    
    
    
    )
  • Role: Pharmacophore building block (typically for dopamine

    
    /
    
    
    
    or tyrosine kinase targets).
Synthesis Context

To understand the impurity profile in spectra, one must recognize the synthesis route. This compound is typically generated via nucleophilic substitution (N-alkylation) .

  • Reactants: 4-Bromo-2-fluorobenzyl bromide +

    
    -ethylpiperazine.
    
  • Key Contaminants: Unreacted benzyl bromide (distinct benzylic

    
     shift) or bis-alkylated species (if primary piperazine was used).
    

Mass Spectrometry (MS) Analysis

The mass spectrum provides the primary confirmation of the halogenation pattern.

Isotopic Signature (The "Fingerprint")

The presence of a single Bromine atom creates a distinct 1:1 doublet for the molecular ion


.
  • 
     Isotopologue:  m/z ~301.07
    
  • 
     Isotopologue:  m/z ~303.07
    
  • Diagnostic Value: Any deviation from a 1:1 intensity ratio suggests contamination (e.g., debrominated impurities).

Fragmentation Pathways (ESI-MS/MS)

Under Collision-Induced Dissociation (CID), N-benzylpiperazines exhibit characteristic cleavage.

Fragment Ion (m/z)Structure/AssignmentMechanism
301/303

Parent Molecular Ion
187/189

Benzylic Cleavage: Loss of ethylpiperazine ring. Forms the stabilized 4-bromo-2-fluorobenzyl cation.
113

N-Dealkylation: Ethylpiperazine fragment.
70

Ring Opening: Characteristic piperazine ring fragmentation.
Workflow Diagram: Fragmentation Logic

MS_Fragmentation Figure 1: ESI-MS Fragmentation Pathway for N-Benzyl Piperazines Parent Parent Ion [M+H]+ m/z 301/303 (1:1) BenzylCat Benzyl Cation m/z 187/189 Parent->BenzylCat C-N Bond Cleavage PipFrag Ethylpiperazine m/z 113 Parent->PipFrag Charge Retention on N RingFrag Immonium Ion m/z 70 PipFrag->RingFrag RDA-like Cleavage

Nuclear Magnetic Resonance (NMR) Spectroscopy

Assignments are based on


 solvent at 298 K. The Fluorine atom at position 2 exerts significant coupling (

and

) effects.
NMR (Proton) Data
  • Solvent:

    
     (
    
    
    
    7.26 ppm reference)
PositionShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment Logic
Ar-H3 7.22 - 7.28dd1H

,

Ortho to F; doublet of doublets due to F and meta-H.
Ar-H5 7.15 - 7.20dd1H

Para to F; couples with H6 and H3.
Ar-H6 7.30 - 7.35t (pseudo)1H

Meta to F; often appears as a triplet due to overlapping couplings.
Benzylic 3.55s (or d)2H

Singlet, may show fine splitting from F.
Piperazine 2.35 - 2.60m (broad)8H-Piperazine ring protons (often two overlapping multiplets).
Ethyl-CH2 2.42q2H

Classic quartet.
Ethyl-CH3 1.08t3H

Classic triplet.
NMR (Carbon) Data

Key feature: C-F Coupling . Carbon signals on the benzene ring will appear as doublets.

  • C-F (C2):

    
     ppm (
    
    
    
    ).
  • C-Br (C4):

    
     ppm (
    
    
    
    ).
  • Benzylic (C7):

    
     ppm (
    
    
    
    ).
  • Piperazine:

    
     ppm.
    
  • Ethyl:

    
     (
    
    
    
    ),
    
    
    (
    
    
    ).
Structural Assignment Map

NMR_Assignment Figure 2: NMR Signal Connectivity & Fluorine Influence F_Atom Fluorine (Pos 2) Benzylic Benzylic CH2 ~3.55 ppm F_Atom->Benzylic Long Range Coupling Ar_H3 Ar-H3 ~7.25 ppm (dd) F_Atom->Ar_H3 Strong Coupling (J~9Hz) Pip Piperazine Cage 2.35-2.60 ppm Benzylic->Pip N-Alkylation Point

Infrared (IR) Spectroscopy

Sample preparation: KBr Pellet or ATR (Attenuated Total Reflectance).

  • C-F Stretch:

    
     (Strong, sharp).
    
  • C-N Stretch:

    
     (Medium, aliphatic amine).
    
  • C-Br Stretch:

    
     (Fingerprint region).
    
  • C-H Stretch (Ar):

    
     (Weak).
    
  • C-H Stretch (Alk):

    
     (Piperazine/Ethyl methylene).
    

Experimental Protocol: Sample Preparation for NMR

To ensure the reproducibility of the spectral data above, follow this self-validating protocol.

  • Solvent Selection: Use

    
     (99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal standard.
    
    • Why? Chloroform dissolves the free base efficiently. If using the hydrochloride salt, switch to

      
      .
      
  • Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.

    • Check: Solution must be clear. Turbidity indicates inorganic salts (remove via filtration through cotton wool).

  • Acquisition Parameters (

    
    ): 
    
    • Pulse angle:

      
      
      
    • Relaxation delay (

      
      ): 
      
      
      
      sec (ensure full relaxation of aromatic protons).
    • Scans: 16 (minimum) to resolve the Fluorine splitting patterns clearly.

References

  • Zhu, N., et al. (2021).[1] "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.[1] 1

  • Kuleya, C., et al. (2014).[2] "An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs." Analytical Methods, 6, 156-163.[2] 2

  • Sigma-Aldrich. "1-(4-Bromobenzyl)piperazine Product Specification & Spectral References." Merck KGaA.

  • PubChem. "1-(4-bromo-2-fluorobenzyl)piperazine Compound Summary." National Library of Medicine. 3

Sources

Commercial suppliers of 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial Sourcing & Technical Synthesis Guide: 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine

Executive Summary: Strategic Sourcing Protocol

Status: Non-Commoditized Intermediate Primary Recommendation: Convergent Assembly (In-House or CRO)

As of Q1 2026, 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine is not widely available as a shelf-stable, bulk catalog item from major global distributors (e.g., Sigma-Aldrich, Merck, Enamine). While it may appear in large virtual libraries, "lead times" often mask a make-to-order process.

For drug development programs requiring reliable gram-to-kilogram supply, relying on a single vendor for this specific CAS is a critical supply chain risk .

The Senior Scientist’s Directive: Do not search for the final molecule. Instead, procure the two high-availability commodity precursors—4-Bromo-2-fluorobenzyl bromide and 1-Ethylpiperazine —and execute a standard alkylation. This strategy reduces lead time from 8-12 weeks (custom synthesis) to <1 week (precursor delivery + 24h synthesis).

Chemical Profile & Structural Logic

This molecule is a Class I Pharmacophore Scaffold , combining a lipophilic, halogenated benzyl ring (for hydrophobic pocket binding) with a polar piperazine linker (solubility and H-bonding).

  • Systematic Name: 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine

  • Molecular Formula: C₁₃H₁₈BrFN₂

  • Molecular Weight: ~301.20 g/mol

  • Key Functionality:

    • Aryl Bromide: Handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

    • Piperazine Nitrogen: Basic center (pKa ~8-9), amenable to salt formation.

Visualizing the Sourcing Logic

SourcingStrategy Start Requirement: 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine CatalogCheck Global Catalog Search (PubChem/SciFinder) Start->CatalogCheck Result Status: Virtual/Make-to-Order (High Risk) CatalogCheck->Result Strategy Strategic Pivot: Convergent Synthesis Result->Strategy Mitigation Prec1 Precursor A: 4-Bromo-2-fluorobenzyl bromide (CAS: 76283-09-5) Strategy->Prec1 Prec2 Precursor B: 1-Ethylpiperazine (CAS: 5308-25-8) Strategy->Prec2 Synthesis S_N2 Alkylation (Yield >85%) Prec1->Synthesis Prec2->Synthesis Final Final Product Validated Supply Synthesis->Final

Figure 1: Strategic Sourcing Decision Tree. The direct procurement route is flagged as high-risk due to virtual inventory, necessitating a precursor-based assembly strategy.

Commercial Suppliers of Core Precursors

Since the target is best accessed via synthesis, the "Supplier" list below references the verified sources for the required building blocks .

Precursor A: 4-Bromo-2-fluorobenzyl bromide[1]
  • CAS: 76283-09-5[1][2]

  • Role: Electrophile

  • Purity Requirement: ≥97% (Avoid hydrolysis products)

Supplier TierVendor NameCatalog/SKUTypical PurityRegion
Tier 1 (Global) Sigma-Aldrich 76283-09-598%US/EU
Tier 1 (Global) Combi-Blocks QA-482198%US
Tier 2 (Bulk) Fluorochem 04467397%UK/EU
Tier 2 (Bulk) J&K Scientific 46073896%+Asia/Global
Precursor B: 1-Ethylpiperazine
  • CAS: 5308-25-8[3][4]

  • Role: Nucleophile

  • Purity Requirement: ≥99% (Critical: Must be free of piperazine to avoid bis-alkylation)

Supplier TierVendor NameCatalog/SKUTypical PurityRegion
Tier 1 (Global) Sigma-Aldrich 123456≥99%Global
Tier 1 (Global) TCI Chemicals E0164>98%JP/US/EU
Tier 2 (Bulk) Koei Chemical P6110CommercialAsia
Tier 2 (Bulk) Fengchen Group Bulk API99.5%Asia

Technical Synthesis Protocol (Self-Validating)

Context: This protocol uses a standard SN2 nucleophilic substitution. It is designed to be robust, minimizing side reactions (like over-alkylation) by using the secondary amine (N-ethylpiperazine) as the nucleophile.

Reaction Scheme

ReactionScheme SM1 4-Bromo-2-fluorobenzyl bromide (Electrophile) Reagents K2CO3 / MeCN Reflux, 4h SM1->Reagents SM2 1-Ethylpiperazine (Nucleophile) SM2->Reagents Product 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine (Target) Reagents->Product Side HBr (Scavenged) Reagents->Side

Figure 2: Synthetic pathway. The reaction utilizes mild basic conditions to scavenge the HBr byproduct.

Experimental Procedure
  • Stoichiometry:

    • 1.0 eq 4-Bromo-2-fluorobenzyl bromide (Precursor A).

    • 1.2 eq 1-Ethylpiperazine (Precursor B) – Excess ensures complete consumption of the bromide.

    • 2.5 eq Potassium Carbonate (K₂CO₃) – Anhydrous, granular.

    • Solvent: Acetonitrile (MeCN) or DMF (10 mL per gram of reactant).

  • Execution:

    • Dissolve Precursor A in MeCN.

    • Add K₂CO₃.

    • Add Precursor B dropwise at 0°C (exothermic control).

    • Warm to Room Temperature (RT) and stir for 1 hour. If conversion is slow (check by TLC/LCMS), heat to 60°C for 2 hours.

  • Work-up (The Self-Validating Step):

    • Filter off solid inorganic salts (K₂CO₃/KBr).

    • Concentrate filtrate.

    • Acid/Base Extraction: Dissolve residue in EtOAc. Wash with water. Extract organic layer with 1M HCl (Product moves to aqueous phase; non-basic impurities stay in organic).

    • Basify aqueous layer with NaOH to pH 10. Extract back into EtOAc.

    • Dry (MgSO₄) and concentrate.

  • Validation Criteria:

    • LCMS: Look for [M+H]⁺ peak at ~301/303 amu (1:1 Br isotope pattern).

    • 1H NMR: Diagnostic singlet for benzylic CH₂ at ~3.5 ppm; absence of CH₂Br signal (~4.5 ppm).

Quality Assurance & Handling

  • Storage: The final free base is an oil or low-melting solid. It is prone to oxidation (N-oxide formation) over time. Store at -20°C under Argon.

  • Salt Formation: For long-term stability in a chemical library, convert to the dihydrochloride salt (treat with 4M HCl in Dioxane). The salt is a stable, white solid.

  • Safety: Precursor A (Benzyl bromide) is a potent lachrymator . Handle only in a fume hood.

References

  • PubChem. 4-Bromo-2-fluorobenzyl bromide (CID 2733660).[5] National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. N-Ethylpiperazine (CAS 5308-25-8). National Institute of Standards and Technology.[4] Available at: [Link]

Sources

Methodological & Application

Application Note: 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine as a Dopamine Transporter Ligand

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the physicochemical properties, pharmacological characterization, and experimental protocols for 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine , a halogenated benzylpiperazine derivative targeting the dopamine transporter (DAT). Belonging to the benzylpiperazine (BZP) structural class, this compound incorporates specific halogen substitutions (4-bromo, 2-fluoro) on the aromatic ring and an N-ethyl group on the piperazine core. These structural modifications are theoretically predicted to enhance lipophilicity and modulate binding affinity/selectivity for DAT over the serotonin (SERT) and norepinephrine (NET) transporters compared to the parent BZP scaffold. This guide provides researchers with standardized workflows for validating its utility as a DAT ligand in neuropsychiatric drug discovery.

Chemical Identity & Properties

PropertyDetail
IUPAC Name 1-[(4-Bromo-2-fluorophenyl)methyl]-4-ethylpiperazine
Chemical Class N-substituted Benzylpiperazine
Molecular Formula C₁₃H₁₈BrFN₂
Molecular Weight ~301.2 g/mol (Free Base)
Predicted LogP 2.8 – 3.2 (Lipophilic)
Solubility Soluble in DMSO (>10 mM), Ethanol; sparingly soluble in water (unless salt form)
Storage -20°C, desiccated, protected from light (halogenated compounds can be photosensitive)
Structural Insight

The 4-bromo substituent typically enhances binding affinity at monoamine transporters via hydrophobic interactions and halogen bonding within the binding pocket. The 2-fluoro (ortho) substituent often restricts conformational freedom of the benzyl-piperazine bond, potentially improving selectivity by locking the molecule in a bioactive conformation favored by DAT. The N-ethyl group reduces the likelihood of the compound acting as a substrate-type releaser (common with secondary amine BZPs) and shifts the profile toward uptake inhibition.

Mechanism of Action: DAT Interaction

The dopamine transporter (DAT) is a symporter responsible for clearing synaptic dopamine (DA).[1] Ligands at DAT generally fall into two categories:

  • Uptake Inhibitors (Blockers): Bind to the transporter (often stabilizing the outward-facing conformation) and prevent DA reuptake (e.g., Cocaine, GBR 12909).

  • Substrate-Type Releasers: Translocated into the cell, reversing the transporter flux (e.g., Amphetamine, BZP).

Hypothesis for 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine: Due to the tertiary amine structure (N-ethyl), this compound is predicted to act primarily as a DAT Uptake Inhibitor rather than a releaser. The protocols below are designed to distinguish between these two modes of action.

DAT Signaling & Inhibition Pathway

DAT_Pathway Ligand 1-(4-Bromo-2-fluorobenzyl)- 4-ethylpiperazine DAT_Out DAT (Outward-Facing) Ligand->DAT_Out Competitive Binding Reuptake Reuptake Process Ligand->Reuptake BLOCKS DAT_Out->Reuptake DAT_In DAT (Inward-Facing) DA_Cyto Cytosolic Dopamine DAT_In->DA_Cyto Release DA_Synapse Synaptic Dopamine DA_Synapse->DAT_Out Substrate Binding Reuptake->DAT_In Inhibition Uptake Inhibition (Increased Synaptic DA) Reuptake->Inhibition

Figure 1: Predicted mechanism of action. The ligand binds to the outward-facing DAT, sterically blocking the transport of synaptic dopamine.

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Objective: Create stable solutions for in vitro assays.

  • Weighing: Weigh 5 mg of the compound (hydrochloride or fumarate salt preferred for stability).

  • Solvent: Dissolve in 100% DMSO to achieve a 10 mM stock concentration .

    • Note: Avoid aqueous buffers for the master stock to prevent hydrolysis or precipitation.

  • Dilution: For assays, perform serial dilutions in the assay buffer (e.g., Tris-HCl + 0.1% BSA). Ensure the final DMSO concentration in the assay well is <0.1% to avoid solvent effects on the transporter.

Protocol B: Radioligand Binding Assay (Affinity - )

Objective: Determine the binding affinity (


) of the ligand for DAT using rat striatal membranes or HEK-293 cells stably expressing hDAT.
Reference Ligand:  [³H]WIN 35,428 (highly selective DAT inhibitor).

Materials:

  • Membrane Source: Rat striatum homogenate or hDAT-HEK membranes.

  • Radioligand: [³H]WIN 35,428 (Specific Activity ~80 Ci/mmol). Concentration: 2 nM.

  • Non-specific control: GBR 12909 (10 µM) or Cocaine (30 µM).

  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

Procedure:

  • Incubation: In 96-well plates, mix:

    • 25 µL Test Compound (10⁻¹⁰ M to 10⁻⁵ M).

    • 25 µL [³H]WIN 35,428 (Final conc. 2 nM).

    • 150 µL Membrane suspension (20-40 µg protein/well).

  • Equilibrium: Incubate at 4°C for 2 hours (low temperature prevents uptake and focuses on binding).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold buffer.

  • Detection: Add scintillation cocktail and count radioactivity (CPM).

Data Analysis: Calculate


 using non-linear regression (One-site competition). Convert to 

using the Cheng-Prusoff equation:

Where

is radioligand concentration and

is its dissociation constant.
Protocol C: [³H]Dopamine Functional Uptake Assay

Objective: Assess the ability of the ligand to inhibit the functional transport of dopamine.

Procedure:

  • Cell Prep: Seed hDAT-HEK cells in 24-well plates (poly-D-lysine coated). Grow to 90% confluence.

  • Wash: Aspirate media and wash cells 2x with Krebs-Ringer-HEPES (KRH) buffer containing glucose.

  • Pre-incubation: Add KRH buffer containing the Test Compound (various concentrations) for 10 minutes at 37°C.

  • Uptake Initiation: Add [³H]Dopamine (Final conc. 20 nM) and incubate for 5-8 minutes at 37°C.

    • Critical: Keep time short to measure initial velocity of uptake.

  • Termination: Aspirate buffer and wash cells 3x with ice-cold KRH.

  • Lysis: Solubilize cells in 1% SDS or 0.1 N NaOH.

  • Quantification: Liquid scintillation counting.

Protocol D: Release vs. Inhibition (Superfusion Assay)

Objective: Determine if the compound induces DA release (amphetamine-like) or acts purely as a blocker.

  • Pre-loading: Load rat striatal synaptosomes with [³H]Dopamine for 20 mins.

  • Superfusion: Place synaptosomes in micro-chambers and superfuse with buffer to remove baseline radioactivity.

  • Stimulation: Switch to buffer containing the Test Compound (e.g., 10 µM).

  • Analysis:

    • Spike in efflux = Releaser (Substrate).

    • No spike / reduction below baseline = Uptake Inhibitor.

Experimental Workflow Diagram

Workflow Start Compound Preparation Screen Primary Screen (10 µM) Start->Screen Binding Binding Assay ([3H]WIN 35,428) Screen->Binding >50% Disp. Uptake Functional Uptake ([3H]Dopamine) Screen->Uptake >50% Inh. Selectivity Selectivity Panel (SERT / NET) Binding->Selectivity Uptake->Selectivity Analysis Data Analysis (Ki, IC50) Selectivity->Analysis

Figure 2: Sequential workflow for validating the compound's pharmacological profile.

Expected Results & Interpretation

ParameterExpected Outcome (If Potent)Interpretation

(DAT)
< 100 nMHigh affinity binding.

(Uptake)
~

value
Functional blockade correlates with binding.
DAT/SERT Ratio > 50High selectivity for Dopamine over Serotonin.
Mode of Action No EffluxActs as a blocker (cocaine-like), not a releaser.

Note on Halogenation: The 4-bromo and 2-fluoro substitutions are specifically chosen to maximize selectivity. Non-substituted benzylpiperazines (BZP) often have mixed DAT/NET activity. The addition of the 4-Br group typically increases DAT selectivity significantly [1].

References

  • Baumann, M. H., et al. (2004).[2] "N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA, or 'Ecstasy')." Neuropsychopharmacology. Link

  • Simmler, L. D., et al. (2014).[2] "Pharmacological characterization of designer cathinones in vitro." British Journal of Pharmacology. Link

  • Rothman, R. B., & Baumann, M. H. (2003). "Monoamine Transporters and Psychostimulant Drugs."[1][2] European Journal of Pharmacology. Link

  • Loland, C. J., et al. (2002). "Rethinking the dopamine transporter: regulation of dopamine uptake by the presynaptic neuronal machinery." Molecular Interventions. Link

  • Reith, M. E. A. (2002). "Cerebral Dopamine Transporter: The Domain for Uptake Inhibition." European Journal of Pharmacology. Link

Disclaimer: This compound is a research chemical. All protocols must be conducted in accordance with local safety regulations regarding handling of halogenated organic compounds and radioactive materials.

Sources

Cell-based assays for 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The piperazine pharmacophore is a "privileged structure" in medicinal chemistry, serving as the core for numerous antihistamines, antidepressants, and antineoplastic agents. However, the specific subclass of halogenated benzylpiperazines —exemplified by 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine —presents unique toxicological challenges.

The addition of an ortho-fluorine and para-bromine to the benzyl ring, combined with the N-ethyl substitution, significantly alters the lipophilicity (LogP) and metabolic stability of the scaffold compared to the parent piperazine. While these modifications often enhance target engagement (e.g., in kinase or GPCR drug discovery), they necessitate rigorous early-stage cytotoxicity profiling to rule out off-target hepatotoxicity or cardiotoxicity.

This guide provides a validated workflow for assessing the cytotoxicity of 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine. It moves beyond simple "live/dead" screening to a multi-parametric approach that distinguishes between metabolic impairment, membrane disruption, and apoptotic induction.

Compound Properties & Preparation

Accurate cytotoxicity data begins with proper compound handling. This specific molecule is hydrophobic; improper solubilization will lead to microprecipitation in the well, causing false positives in optical assays (scattering light in absorbance readings).

Physicochemical Considerations[1][2][3][4][5][6]
  • Compound: 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine

  • Molecular Weight: ~301.19 g/mol

  • Predicted LogP: ~3.2 – 3.8 (Lipophilic)

  • Solubility: Poor in water; soluble in DMSO and Ethanol.

Solubilization Protocol
  • Stock Preparation: Dissolve the neat powder in 100% anhydrous DMSO to a concentration of 10 mM . Vortex for 1 minute. Inspect visually for clarity.

  • Storage: Aliquot into amber glass vials (halogenated compounds can be light-sensitive). Store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solutions:

    • Prepare intermediate dilutions in serum-free media.

    • Critical Limit: The final concentration of DMSO in the cell culture well must not exceed 0.5% (v/v) . Higher levels can permeabilize membranes, confounding the toxicity of the piperazine derivative.

Experimental Workflow Overview

To ensure robust data, we utilize a "Triangulation Strategy" combining metabolic activity (MTT), membrane integrity (LDH), and mechanistic validation (Caspase).

Figure 1: Cytotoxicity Screening Workflow

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Exposure cluster_2 Phase 3: Readouts Compound 1-(4-Bromo-2-fluorobenzyl)- 4-ethylpiperazine (10mM Stock) Dilution Serial Dilution (100µM - 0.1µM) Compound->Dilution Incubation Incubation 24h - 72h @ 37°C Dilution->Incubation Cells Cell Seeding (HepG2 / 3T3 / HeLa) Cells->Incubation MTT Assay A: MTT (Mitochondrial Activity) Incubation->MTT LDH Assay B: LDH Release (Membrane Integrity) Incubation->LDH

Caption: Workflow for parallel assessment of metabolic viability and membrane leakage.

Detailed Protocols

Assay A: Metabolic Competence (MTT Assay)

Objective: Determine the IC50 based on mitochondrial reductase activity. Rationale: Piperazine derivatives can act as mitochondrial toxins. The MTT assay detects the reduction of tetrazolium salts to formazan, a process dependent on active cellular metabolism.

Materials:

  • Target Cells (e.g., HepG2 for hepatotoxicity, Balb/c 3T3 for OECD 129 general toxicity).

  • MTT Reagent (5 mg/mL in PBS).[1]

  • Solubilization Buffer (DMSO or acidified isopropanol).

Procedure:

  • Seeding: Plate cells at 5,000–10,000 cells/well in a 96-well plate. Incubate 24h for attachment.

  • Treatment: Remove media. Add 100 µL of fresh media containing the compound (0.1 µM to 100 µM).

    • Controls: Vehicle (0.5% DMSO), Positive Control (10 µM Doxorubicin or 100 µM BZP).

  • Exposure: Incubate for 48 hours.

  • Labeling: Add 10 µL MTT reagent per well. Incubate 3–4 hours at 37°C until purple precipitates are visible.

  • Solubilization: Carefully aspirate media (do not disturb crystals). Add 100 µL DMSO. Shake plate for 10 mins.

  • Measurement: Read Absorbance at 570 nm (reference 630 nm).

Assay B: Membrane Integrity (LDH Release)

Objective: Confirm necrosis or late-stage apoptosis. Rationale: Some halogenated benzyl compounds cause direct membrane lysis. MTT alone can yield false results if the compound affects mitochondrial enzymes without killing the cell. LDH release confirms physical cell rupture.

Procedure:

  • Supernatant Collection: After the 48h treatment (from Assay A setup), transfer 50 µL of culture supernatant to a new plate.

  • Reaction: Add 50 µL of LDH Reaction Mix (Lactate + NAD+ + Diaphorase/Tetrazolium).

  • Incubation: Incubate 30 mins at Room Temp (protected from light).

  • Stop: Add Stop Solution (1M Acetic Acid).

  • Measurement: Read Absorbance at 490 nm .

Data Analysis & Interpretation

Quantitative Metrics

Calculate the Relative Viability (%) for MTT and Cytotoxicity (%) for LDH:





Interpretation Logic

The mechanism of toxicity for 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine can be deduced by correlating the two assays.

Figure 2: Mechanism of Action Decision Tree

Logic Start Assay Results MTT_Low MTT: Low Viability Start->MTT_Low MTT_High MTT: High Viability Start->MTT_High LDH_High LDH: High Release MTT_Low->LDH_High Correlation LDH_Low LDH: Low Release MTT_Low->LDH_Low Mismatch MTT_High->LDH_High Rare MTT_High->LDH_Low Normal Necrosis Outcome: Necrosis (Membrane Lysis) LDH_High->Necrosis Apoptosis Outcome: Early Apoptosis or Metabolic Arrest LDH_Low->Apoptosis Safe Outcome: Non-Toxic Artifact Outcome: Assay Artifact (Check Solubility)

Caption: Diagnostic logic for interpreting MTT vs. LDH discrepancies.

Key Scenarios:

  • MTT Low / LDH High: Acute necrosis. The compound physically disrupts the cell membrane. Common with high concentrations of cationic amphiphilic drugs (like some piperazines).

  • MTT Low / LDH Low: Early apoptosis or mitochondrial toxicity. The cell is metabolically dead but the membrane is intact. Recommendation: Follow up with Caspase 3/7 Glo assay.

  • MTT High / LDH High: Assay interference. The compound might be reducing the MTT tetrazolium directly (chemical reduction) or has intrinsic color.

Expected Results & Validation Criteria

For 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine, anticipated results in HepG2 cells:

ParameterAcceptance CriteriaTypical Result (Est.)
Z-Factor > 0.50.6 – 0.8
Vehicle Control 100% ± 10% Viability98%
Positive Control < 10% Viability5%
IC50 Range Dose-dependent curve10 µM – 50 µM*

*Note: Piperazine derivatives often show moderate cytotoxicity (10-100 µM). If IC50 < 1 µM, the compound is highly potent and potentially unsafe for non-oncology indications.

References

  • OECD. (2010).[2] Test No. 129: Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. OECD Guidelines for the Testing of Chemicals.[2] Link

  • ICCVAM. (2006).[3] Background Review Document: In Vitro Cytotoxicity Test Methods for Estimating Starting Doses for Acute Oral Systemic Toxicity Tests. National Institute of Environmental Health Sciences. Link

  • Arbo, M. D., et al. (2016). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. Toxicology in Vitro. Link

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

Sources

Application Note: Characterization of 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine as a Novel Tyrosinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Rationale

Tyrosinase (EC 1.14.18.1) is the rate-limiting metalloenzyme in melanogenesis, catalyzing the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[1] Hyperactivation of tyrosinase is linked to hyperpigmentation disorders (e.g., melasma, age spots) and melanoma progression.

This application note details the investigative protocols for 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine , a rationally designed small molecule. The selection of this candidate is grounded in the established Structure-Activity Relationship (SAR) of benzylpiperazines, where the piperazine ring acts as a semi-rigid linker and the benzyl moiety engages in hydrophobic interactions within the enzyme's active site pocket. The specific 4-bromo-2-fluoro substitution pattern is hypothesized to enhance potency via:

  • Halogen Bonding: The bromine atom (4-position) may act as a sigma-hole donor to backbone carbonyls in the active site.

  • Electronic Modulation: The fluorine atom (2-position) modulates the acidity of benzylic protons and influences the ring's lipophilicity (

    
    ), improving cellular permeability.
    

Chemical Characterization & Preparation

Compound Properties
PropertySpecification
IUPAC Name 1-[(4-Bromo-2-fluorophenyl)methyl]-4-ethylpiperazine
Molecular Formula C₁₃H₁₈BrFN₂
Molecular Weight 301.20 g/mol
Predicted LogP ~3.2 (Lipophilic)
Solubility Soluble in DMSO (>50 mM); Ethanol (>10 mM); Poorly soluble in water.
Stock Solution Preparation

Critical Step: To prevent precipitation during aqueous dilution, prepare a high-concentration stock in DMSO.

  • Weigh 3.01 mg of the compound.

  • Dissolve in 1.0 mL of sterile, anhydrous DMSO to yield a 10 mM Stock Solution .

  • Vortex for 30 seconds. Aliquot into amber tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol A: Cell-Free Enzymatic Inhibition Assay (Mushroom Tyrosinase)

Objective: Determine the IC50 value of the candidate using L-DOPA as the substrate.

Materials:

  • Mushroom Tyrosinase (Sigma-Aldrich, T3824), 250 U/mL stock in phosphate buffer.

  • Substrate: L-DOPA (2.5 mM fresh solution).

  • Buffer: 50 mM Sodium Phosphate Buffer (PBS), pH 6.8.

  • Positive Control: Kojic Acid.[1][2][3][4][5][6]

Workflow:

  • Plate Setup: Use a clear 96-well microplate.

  • Incubation Mix: Add reagents in the following order:

    • Buffer: 140 µL

    • Enzyme: 20 µL (Final conc: ~25 U/mL)

    • Inhibitor: 20 µL of varying concentrations (0.1 – 100 µM). Note: Keep final DMSO < 1%.

  • Pre-Incubation: Incubate at 25°C for 10 minutes to allow enzyme-inhibitor binding.

  • Reaction Start: Add 20 µL of L-DOPA (2.5 mM).

  • Measurement: Monitor absorbance at 475 nm (Dopachrome formation) every 30 seconds for 15 minutes using a kinetic microplate reader.

Data Analysis: Calculate the % Inhibition using the linear velocity (


) of the reaction during the initial linear phase (0–5 min).


Plot % Inhibition vs. Log[Concentration] to derive the IC50.
Protocol B: Kinetic Mechanism Analysis (Lineweaver-Burk)

Objective: Determine the Mode of Inhibition (Competitive, Non-competitive, or Mixed).

Methodology:

  • Select 3 fixed concentrations of the inhibitor (e.g.,

    
    , 
    
    
    
    ,
    
    
    ).
  • For each inhibitor concentration, vary the substrate (L-DOPA) concentration (e.g., 0.125, 0.25, 0.5, 1.0, 2.0 mM).

  • Measure the initial reaction velocity (

    
    ) for all combinations.
    
  • Plotting: Construct a double-reciprocal plot (

    
     vs. 
    
    
    
    ).

Interpretation Guide:

  • Competitive: Lines intersect at the Y-axis (

    
     unchanged, 
    
    
    
    increases). Most likely for benzylpiperazines.
  • Non-Competitive: Lines intersect at the X-axis (

    
     decreases, 
    
    
    
    unchanged).
  • Mixed: Lines intersect in the second quadrant.

Protocol C: In Silico Molecular Docking

Objective: Visualize the binding pose within the active site.

Setup:

  • Target: Crystal structure of Agaricus bisporus tyrosinase (PDB ID: 2Y9X ).

  • Ligand Prep: Energy minimize the 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine structure (MMFF94 force field).

  • Grid Box: Center on the binuclear copper active site (CuA and CuB).

Key Interactions to Analyze:

  • Pi-Stacking: Between the benzyl ring and His263 or Val283 .

  • Cation-Pi: Interaction between the protonated piperazine nitrogen (at pH 6.8) and active site residues.

  • Halogen Bond: Measure distance/angle between the 4-Br atom and backbone carbonyls (optimal: < 3.5 Å, 160-180°).

Protocol D: Cellular Melanogenesis Assay (B16F10 Cells)

Objective: Validate efficacy in a biological system.[6]

  • Seeding: Seed B16F10 melanoma cells (5 × 10⁴ cells/well) in a 6-well plate. Culture for 24h.

  • Treatment: Treat cells with inhibitor (1–50 µM) +

    
    -MSH (100 nM) to stimulate melanogenesis. Incubate for 48h.
    
  • Lysis: Wash with PBS and lyse in 1N NaOH (containing 10% DMSO) at 80°C for 1h.

  • Quantification: Measure absorbance of the lysate at 405 nm . Normalize to total protein content (BCA assay).

Visualizations

Diagram 1: Experimental Workflow

G Stock Compound Stock (10 mM DMSO) Dilution Serial Dilution (PBS pH 6.8) Stock->Dilution Incubation Pre-Incubation (10 min @ 25°C) Dilution->Incubation 20 µL Enzyme Tyrosinase (250 U/mL) Enzyme->Incubation 20 µL Substrate Add L-DOPA (2.5 mM) Incubation->Substrate Read Kinetic Read (Abs 475nm) Substrate->Read Initiate Rxn Analysis Calculate IC50 & Ki Read->Analysis

Caption: Step-by-step workflow for the high-throughput enzymatic inhibition assay.

Diagram 2: Hypothesized Mechanism of Action (Competitive Inhibition)

MOA Enzyme Tyrosinase Active Site (Binuclear Copper) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex + Inhibitor (Reversible) Substrate L-DOPA (Substrate) Substrate->ES_Complex Inhibitor 1-(4-Br-2-F-benzyl)-4-Et-piperazine (Inhibitor) Inhibitor->EI_Complex Pi-Stacking & Halogen Bond Product Dopaquinone -> Melanin ES_Complex->Product Catalysis EI_Complex->ES_Complex Blockade

Caption: Competitive inhibition model: The inhibitor competes with L-DOPA for the copper active site.

Troubleshooting & Optimization

  • Precipitation: If the compound precipitates upon adding L-DOPA, reduce the final concentration to < 50 µM or increase the DMSO concentration (max 5%).

  • Auto-oxidation: L-DOPA oxidizes spontaneously in air (turning black). Always prepare the substrate solution fresh and keep it shielded from light.

  • Non-Specific Binding: If

    
     varies significantly between replicates, add 0.01% Triton X-100 to the buffer to prevent aggregate-based promiscuous inhibition.
    

References

  • De Luca, L., et al. (2019). Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents. European Journal of Medicinal Chemistry.

  • Mirabile, S., et al. (2021). Evaluation of [4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti-Melanogenic Effect.[7] ChemMedChem.

  • Chang, T.S. (2009). An updated review of tyrosinase inhibitors. International Journal of Molecular Sciences.

  • Garcia-Jimenez, A., et al. (2017). Action of tyrosinase on mono- and diphenols: A kinetic study. Biological Procedures Online.

Sources

Application Notes and Protocols: Radiolabeling of 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Preamble: The Significance of Radiolabeled Piperazines in Translational Research

The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous centrally active agents. Its ability to be readily functionalized allows for the fine-tuning of pharmacological properties, making piperazine derivatives exquisite tools for probing complex biological systems. The specific compound, 1-(4-bromo-2-fluorobenzyl)-4-ethylpiperazine, represents a novel investigational tool. When labeled with a positron-emitting radionuclide, such as Fluorine-18, it is transformed into a powerful molecular imaging agent for Positron Emission Tomography (PET). PET enables the non-invasive, quantitative visualization of biological processes in vivo, offering profound insights into drug disposition, target engagement, and disease pathology.[1]

This document provides a comprehensive guide to the radiolabeling of 1-(4-bromo-2-fluorobenzyl)-4-ethylpiperazine with Fluorine-18 ([¹⁸F]) and its subsequent application in preclinical in vivo imaging studies. The protocols and insights presented herein are synthesized from established radiochemical methodologies and best practices in the field of molecular imaging.

Strategic Considerations for Radiolabeling

The choice of radionuclide is paramount for successful in vivo imaging. Fluorine-18 is often the radionuclide of choice for PET imaging due to its favorable decay characteristics, including a relatively short half-life of 109.7 minutes and low positron energy (635 keV), which contributes to high-resolution images.[2] The half-life is sufficiently long to permit multi-step radiosynthesis and distribution to imaging centers.[2]

For the radiosynthesis of [¹⁸F]1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine, a direct nucleophilic substitution of a suitable leaving group on the benzyl ring with [¹⁸F]fluoride is a theoretically plausible but challenging route due to the electron-rich nature of the aromatic ring. A more robust and widely adopted strategy involves a two-step approach utilizing a radiolabeled prosthetic group, such as [¹⁸F]fluorobenzaldehyde, followed by reductive amination with the piperazine precursor. This method generally provides higher and more reliable radiochemical yields.

Precursor Synthesis and Characterization

The successful and reproducible radiolabeling of a target molecule is critically dependent on the purity and structural integrity of the precursor. The synthesis of the precursor, 1-(4-Bromo-2-fluorobenzyl)piperazine, is a prerequisite for the subsequent radiolabeling step.

Synthesis of 1-(4-Bromo-2-fluorobenzyl)piperazine

A common synthetic route involves the reaction of 4-bromo-2-fluorobenzaldehyde with piperazine under reductive amination conditions.

reagent1 4-Bromo-2-fluorobenzaldehyde reaction Reductive Amination (e.g., NaBH(OAc)₃, DCE) reagent1->reaction reagent2 Piperazine reagent2->reaction product 1-(4-Bromo-2-fluorobenzyl)piperazine reaction->product

Caption: Synthesis of the piperazine precursor.

Characterization and Quality Control of the Precursor

Prior to its use in radiolabeling, the synthesized precursor must be rigorously characterized to confirm its identity and purity.

Analytical Technique Purpose Acceptance Criteria
¹H and ¹³C NMR Structural confirmationSpectra consistent with the proposed structure
Mass Spectrometry Molecular weight verificationObserved mass corresponds to the calculated mass
HPLC Purity assessmentChemical purity ≥ 98%

[¹⁸F]Radiolabeling Protocol: A Two-Step Approach

This protocol details the automated synthesis of [¹⁸F]1-(4-bromo-2-fluorobenzyl)-4-ethylpiperazine via reductive amination using [¹⁸F]fluorobenzaldehyde.

Step 1: Production of [¹⁸F]Fluorobenzaldehyde

The synthesis of 4-[¹⁸F]fluorobenzaldehyde is typically performed on an automated synthesis module.[3]

cluster_0 Automated Synthesis Module start [¹⁸F]Fluoride (from cyclotron) qma QMA Cartridge (Trapping) start->qma elution Elution (K₂CO₃/Kryptofix 2.2.2) qma->elution drying Azeotropic Drying (Acetonitrile) elution->drying reaction Nucleophilic Substitution (4-formyl-N,N,N-trimethylanilinium triflate precursor) drying->reaction purification Sep-Pak C18 Purification reaction->purification product [¹⁸F]Fluorobenzaldehyde purification->product

Caption: Workflow for [¹⁸F]fluorobenzaldehyde synthesis.

Detailed Protocol:

  • [¹⁸F]Fluoride Trapping: Load the cyclotron-produced [¹⁸F]fluoride in [¹⁸O]water onto a pre-conditioned quaternary methyl ammonium (QMA) anion-exchange cartridge.

  • Elution: Elute the trapped [¹⁸F]fluoride from the QMA cartridge into the reaction vessel using a solution of potassium carbonate and Kryptofix 2.2.2 in acetonitrile/water.

  • Azeotropic Drying: Remove water by azeotropic distillation with acetonitrile under a stream of nitrogen.

  • Nucleophilic Substitution: Add a solution of the 4-formyl-N,N,N-trimethylanilinium triflate precursor in a suitable solvent (e.g., DMSO) to the dried [¹⁸F]fluoride complex. Heat the reaction mixture at a specified temperature (e.g., 120 °C) for a defined time (e.g., 10 minutes).

  • Purification: After cooling, pass the reaction mixture through a Sep-Pak C18 cartridge to trap the [¹⁸F]fluorobenzaldehyde. Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and other polar impurities. Elute the desired product with a suitable organic solvent (e.g., ethanol).

Step 2: Reductive Amination to Yield [¹⁸F]1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine

This step involves the coupling of the synthesized [¹⁸F]fluorobenzaldehyde with the 1-(4-bromo-2-fluorobenzyl)piperazine precursor.

Detailed Protocol:

  • Reaction Setup: Transfer the eluted [¹⁸F]fluorobenzaldehyde to a clean reaction vessel. Add a solution of the 1-(4-bromo-2-fluorobenzyl)piperazine precursor and a reducing agent (e.g., sodium triacetoxyborohydride) in a suitable solvent (e.g., dichloroethane).

  • Reaction: Heat the reaction mixture at an elevated temperature (e.g., 80 °C) for a specified duration (e.g., 15 minutes).

  • Quenching: Cool the reaction mixture and quench with a suitable reagent (e.g., saturated sodium bicarbonate solution).

  • Purification: Purify the crude product using semi-preparative High-Performance Liquid Chromatography (HPLC).

  • Formulation: Collect the HPLC fraction containing the desired product. Remove the organic solvent under reduced pressure and formulate the final product in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol) for in vivo administration.

Quality Control of the Final Radiotracer

Rigorous quality control is mandatory to ensure the safety and efficacy of the radiotracer for in vivo use.[4]

Parameter Method Acceptance Criteria
Radiochemical Purity Analytical HPLC≥ 95%
Chemical Purity Analytical HPLC (UV detection)Single peak corresponding to the product
Specific Activity Calculated from HPLC data> 37 GBq/µmol (> 1 Ci/µmol)
pH pH meter or pH paper6.5 - 7.5
Residual Solvents Gas ChromatographyWithin USP limits
Sterility Standard microbiological testingSterile
Endotoxin Level Limulus Amebocyte Lysate (LAL) test< 175 EU/V

In Vivo Imaging Protocol

The following protocol outlines a typical PET imaging study in rodents. All animal procedures must be conducted in accordance with institutional guidelines and regulations.

animal_prep Animal Preparation (Anesthesia, Catheterization) tracer_admin Radiotracer Administration (Intravenous Injection) animal_prep->tracer_admin pet_scan PET Scan Acquisition (Dynamic or Static Scan) tracer_admin->pet_scan ct_scan CT Scan (Anatomical Reference) pet_scan->ct_scan biodistribution Ex Vivo Biodistribution (optional) pet_scan->biodistribution image_recon Image Reconstruction (e.g., OSEM3D) ct_scan->image_recon data_analysis Data Analysis (ROI definition, Time-Activity Curves) image_recon->data_analysis

Caption: Workflow for a preclinical PET imaging study.

Detailed Protocol:

  • Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and maintain its body temperature. If dynamic scanning and blood sampling are required, catheterize a tail vein for injection and, if necessary, an artery for blood sampling.

  • Radiotracer Administration: Administer a known amount of the formulated [¹⁸F]1-(4-bromo-2-fluorobenzyl)-4-ethylpiperazine via the tail vein.

  • PET/CT Imaging: Position the animal in the PET scanner. Acquire a dynamic or static PET scan over a defined period (e.g., 60 minutes). A CT scan is typically performed for attenuation correction and anatomical co-registration.

  • Image Reconstruction and Analysis: Reconstruct the PET images using an appropriate algorithm (e.g., 3D Ordered Subset Expectation Maximization). Analyze the images by drawing regions of interest (ROIs) over various organs and tissues to generate time-activity curves.

Biodistribution Studies

Ex vivo biodistribution studies provide quantitative data on the uptake of the radiotracer in various organs and tissues, complementing the imaging data.[5]

Detailed Protocol:

  • Animal Groups: Use groups of animals for each time point of interest (e.g., 5, 30, and 60 minutes post-injection).

  • Radiotracer Injection: Inject a known amount of the radiotracer into each animal.

  • Tissue Harvesting: At the designated time points, euthanize the animals and dissect the organs and tissues of interest.

  • Radioactivity Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Organ Expected Uptake Pattern Rationale
Brain Moderate to highPotential for crossing the blood-brain barrier and binding to CNS targets
Liver HighPrimary route of metabolism and hepatobiliary clearance
Kidneys HighRenal clearance of the parent compound and/or its metabolites
Lungs ModerateInitial first-pass effect and potential for non-specific binding
Bone LowIndicates minimal defluorination of the radiotracer in vivo

Conclusion and Future Directions

The successful radiolabeling of 1-(4-bromo-2-fluorobenzyl)-4-ethylpiperazine provides a valuable tool for in vivo PET imaging. The protocols outlined in this document offer a robust framework for its synthesis, quality control, and preclinical evaluation. Future studies should focus on the detailed pharmacological characterization of this novel radiotracer, including the identification of its specific molecular targets and its potential applications in neuroscience, oncology, or other areas of biomedical research.

References

  • DeNardo, S. J., DeNardo, G. L., & Peng, J. S. (1989). Pharmaceutical quality control of radiolabeled monoclonal antibodies and their fragments. American Journal of Physiologic Imaging, 4(1), 39–44. [Link]

  • Wuest, M., & Wuest, F. (2022). Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation. Molecules, 27(12), 3747. [Link]

  • Pandey, M. K., et al. (2013). Synthesis and in vivo evaluation of [(18)F]2-(4-(4-(2-(2-fluoroethoxy)phenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione ([(18)F]FECUMI-101) as an imaging probe for 5-HT1A receptor agonist in nonhuman primates. Bioorganic & Medicinal Chemistry, 21(17), 5598–5604. [Link]

  • Chen, Y., et al. (2024). Synthesis and Evaluation of 18F-Labeled Phenylpiperazine-like Dopamine D3 Receptor Radioligands for Positron Emission Tomography Imaging. ACS Chemical Neuroscience, 15(19), 3459–3472. [Link]

  • Truong, T. T., et al. (2021). Radiolabeling, Quality Control and In Vivo Imaging of Multimodal Targeted Nanomedicines. Pharmaceutics, 13(8), 1234. [Link]

  • Molavipordanjani, S., et al. (2023). 99mTc(CO)3-labeled 1-(2-Pyridyl)piperazine derivatives as radioligands for 5-HT7 receptors. EJNMMI Radiopharmacy and Chemistry, 8(1), 38. [Link]

  • Selivanova, S. V., et al. (2015). Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. Nuclear Medicine and Biology, 42(4), 397–404. [Link]

  • Zha, Z., et al. (2014). Synthesis and evaluation of a 18F-labeled spirocyclic piperidine derivative as promising σ1 receptor imaging agent. Bioorganic & Medicinal Chemistry, 22(19), 5209–5217. [Link]

  • Bando, K., et al. (2001). Synthesis and evaluation of radiolabeled piperazine derivatives of vesamicol as SPECT agents for cholinergic neurons. Nuclear Medicine and Biology, 28(3), 251–260. [Link]

  • Wikipedia contributors. (2024, February 7). Positron emission tomography. In Wikipedia, The Free Encyclopedia. Retrieved 14:20, February 14, 2026, from [Link]

  • Roberts, M. P., et al. (2013). Synthesis and Radiosynthesis of a Novel PET Fluorobenzyl Piperazine for Melanoma Tumour Imaging; [18F]MEL054. Australian Journal of Chemistry, 66(2), 141. [Link]

  • Kuhnast, B., et al. (2016). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Chemical Communications, 52(71), 10796–10799. [Link]

  • Pretze, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2516–2525. [Link]

  • Wikipedia contributors. (2024, February 7). Positron emission tomography. In Wikipedia, The Free Encyclopedia. Retrieved 14:20, February 14, 2026, from [Link]

  • Chu, W., et al. (2015). Radiosynthesis and in Vivo Evaluation of Two PET Radioligands for Imaging α-Synuclein. Molecules, 20(8), 14978–14991. [Link]

  • Roberts, M. P., et al. (2013). Synthesis and Radiosynthesis of a Novel PET Fluorobenzyl Piperazine for Melanoma Tumour Imaging; [18F]MEL054. Australian Journal of Chemistry, 66(2), 141. [Link]

  • Kuhnast, B., et al. (2016). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Chemical Communications, 52(71), 10796–10799. [Link]

  • Kumar, R., et al. (2022). Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. Pharmaceuticals, 15(6), 727. [Link]

  • De Luca, L., et al. (2016). Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. ChemMedChem, 11(24), 2733–2742. [Link]

  • Bernard-Gauthier, V., et al. (2022). Development of [18F]AmBF3 Tetrazine for Radiolabeling of Peptides: Preclinical Evaluation and PET Imaging of [18F]AmBF3-PEG7-Tyr3-Octreotide in an AR42J Pancreatic Carcinoma Model. Bioconjugate Chemistry, 33(7), 1269–1282. [Link]

  • Elsinga, P., et al. (2017). Chemistry of PET Radiopharmaceuticals: Labelling Strategies. RadiologyKey. [Link]

  • Islam, E., Muzzioli, R., & Pisaneschi, F. (2021). Radiolabeling of Radiopharmaceuticals for PET Imaging of Tumors. MD Anderson Cancer Center. [Link]

  • Pretze, M., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Pharmaceuticals, 16(4), 636. [Link]

  • Zotova, A., et al. (2022). Radiochemical Synthesis of 4-[18F]FluorobenzylAzide and Its Conjugation with EGFR-Specific Aptamers. Molecules, 28(1), 294. [Link]

  • Ametamey, S. M., et al. (2022). Aliphatic 18f-radiolabeling of a tetrazine precursor.

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Troubleshooting & Optimization

Improving the yield of 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-BP-4F2B Subject: Yield Improvement & Troubleshooting for 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Mechanics

You are encountering yield issues with the synthesis of 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine . This reaction is a classic


 nucleophilic substitution between 4-bromo-2-fluorobenzyl bromide  (electrophile) and 1-ethylpiperazine  (nucleophile).[1]

While textbook


 reactions seem straightforward, this specific scaffold presents three "silent yield killers":
  • Quaternization: The product contains two tertiary amines.[1] If the benzyl bromide is in excess or the reaction runs too long/hot, the product itself becomes a nucleophile, leading to quaternary ammonium salts (sticky oils).[1]

  • Hydrolysis: The electron-withdrawing fluorine atom on the benzyl ring activates the benzylic position, making the bromide more susceptible to hydrolysis by trace water, forming the benzyl alcohol impurity.[1]

  • Work-up Losses: The product is highly polar. Standard water/organic washes often result in significant product loss into the aqueous phase if pH is not strictly controlled.

Reaction Scheme

ReactionScheme Reactant1 4-Bromo-2-fluorobenzyl bromide (Electrophile) TS Transition State (SN2) Reactant1->TS Reactant2 1-Ethylpiperazine (Nucleophile) Reactant2->TS Reagents Base (K2CO3) Solvent (ACN) 60°C Reagents->TS Product Target Product (Tertiary Amine) TS->Product Major Path SideProduct Side Product: Quaternary Salt TS->SideProduct Over-alkylation (If excess bromide)

Figure 1: Reaction pathway highlighting the critical bifurcation between the desired tertiary amine and the undesired quaternary salt.[1]

Optimized Experimental Protocol

This protocol is designed as a self-validating system . The acid-base extraction step acts as a checkpoint: if your product does not precipitate or extract back at pH 12, the synthesis failed upstream.[1]

Reagents & Stoichiometry
ComponentRoleEq.Rationale
4-Bromo-2-fluorobenzyl bromide Limiting Reagent1.0Genotoxic; must be fully consumed.
1-Ethylpiperazine Nucleophile1.2Slight excess prevents over-alkylation of the product.

(Anhydrous)
Base2.5Scavenges HBr.[1] Granular is preferred over powder to prevent caking.[1]
Acetonitrile (ACN) Solvent[0.2 M]Polar aprotic; optimizes

rate while minimizing hydrolysis.[1]
NaI (Optional) Catalyst0.1Finkelstein condition; accelerates reaction if bromide is sluggish.[1]
Step-by-Step Methodology
  • Preparation:

    • Dry ACN over molecular sieves (3Å) for 4 hours. Critical: Water content must be <0.1%.

    • Charge a reaction flask with 1-ethylpiperazine (1.2 eq) and

      
        (2.5 eq) in ACN. Stir at Room Temperature (RT) for 15 mins.
      
  • Addition (The Kinetic Control):

    • Dissolve 4-bromo-2-fluorobenzyl bromide (1.0 eq) in a minimal volume of ACN.

    • Add this solution dropwise to the piperazine mixture over 30 minutes at RT.

    • Why? Keeping the benzyl bromide concentration low relative to the amine prevents the product from competing for the alkyl halide (preventing quaternization).[1]

  • Reaction:

    • Heat to 60°C for 4–6 hours.

    • IPC (In-Process Control): Check TLC (DCM/MeOH 95:5). Look for the disappearance of the benzyl bromide spot (high

      
      ).[1]
      
  • Work-up (The Purification Checkpoint):

    • Cool to RT and filter off inorganic solids (

      
      , KBr). Rinse cake with ACN.
      
    • Concentrate the filtrate to an oil.[1]

    • Acid Wash (Purification): Dissolve oil in EtOAc.[1] Extract with 1M HCl (aq) (

      
      ).[1]
      
      • Logic: The product (amine) goes into the water.[1] Neutral impurities (benzyl alcohol, unreacted bromide) stay in EtOAc.[1] Discard the EtOAc layer.

    • Base Release: Basify the aqueous layer to pH > 12 using 4M NaOH. The product will oil out as a free base.[1]

    • Final Extraction: Extract the cloudy aqueous mixture with DCM (

      
      ). Dry combined DCM over 
      
      
      
      and concentrate.

Troubleshooting Guide

Use this logic tree to diagnose yield failures.

Troubleshooting Start Low Yield / Impure Product CheckTLC Check TLC/LCMS of Crude Start->CheckTLC Unreacted SM (Bromide) Remaining CheckTLC->Unreacted MultiSpots Multiple Spots (Low Rf) CheckTLC->MultiSpots CleanCrude Crude looked good, Yield lost after workup CheckTLC->CleanCrude Sol_Temp Increase Temp to reflux Add 0.1 eq NaI Unreacted->Sol_Temp Sol_Quat Reduce Bromide addition rate Increase Amine eq to 1.5 MultiSpots->Sol_Quat Sol_pH Check pH of aqueous layer. Must be >12 to extract. CleanCrude->Sol_pH

Figure 2: Diagnostic decision tree for common failure modes.

Frequently Asked Questions (FAQ)

Q1: My product is an oil that won't crystallize. How do I get a solid?

  • A: These free bases are often low-melting solids or oils. To obtain a stable solid, convert it to the dihydrochloride salt .[1] Dissolve the free base in diethyl ether or EtOH and add HCl in dioxane/ether dropwise.[1] The salt should precipitate immediately as a white solid.[1]

Q2: I see a major impurity at


 (higher than product). What is it? 
  • A: This is likely benzyl alcohol (from hydrolysis of the starting bromide) or dialkylated piperazine (if you used piperazine instead of ethylpiperazine).[1] If you followed the Acid/Base workup above, this non-basic impurity should have been removed in the initial organic wash.[1]

Q3: Can I use DIPEA/DCM instead of K2CO3/ACN?

  • A: Yes, but yields are typically lower (70-80% vs 90%+).[1] DCM reflux temperature (40°C) is often too low to drive the reaction to completion against the steric hindrance of the 2-fluoro group.[1] If you must use DCM, stir for 12-18 hours.[1]

Q4: Why is the 2-Fluoro group important for the reaction conditions?

  • A: The fluorine atom is electron-withdrawing, which actually accelerates the reaction at the benzylic position compared to a standard benzyl bromide.[1] However, it also makes the starting material more unstable (prone to hydrolysis).[1] You must balance speed (heat) with stability (dry solvents).[1]

References

  • Organic Syntheses, Coll.[1] Vol. 10, p. 24 (2004). General procedure for N-alkylation of piperazines.[1][1]

  • Patents on 4-fluorobenzyl piperazine analogs: See US Patent 2015/0259350 A1 (Synthesis of 4-bromo-2-fluorobenzyl intermediates).

  • BenchChem Technical Support: Optimizing N-Alkylation of Piperazine.[1]

  • Journal of Medicinal Chemistry (2013). Structure-Activity Relationship of Benzylpiperazine Derivatives. (Validation of acid-base extraction for purification).

Sources

Technical Support Center: Purification of 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine. Below, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The methodologies described are grounded in established chemical principles and have been adapted from proven protocols for structurally similar compounds.

I. Understanding the Molecule: Physicochemical Properties and Purification Challenges

1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine is a tertiary amine with a moderately complex structure, presenting unique purification challenges. The presence of the basic piperazine ring, a flexible ethyl group, and a substituted aromatic ring influences its solubility, polarity, and potential for interaction with chromatographic stationary phases.

Key Challenges:

  • High Basicity: The two nitrogen atoms in the piperazine ring (pKa values are typically around 5.3 and 9.7) can lead to strong interactions with acidic silica gel, causing peak tailing and poor separation during column chromatography.[1]

  • Moderate Polarity: The molecule's polarity requires a careful selection of solvent systems for both chromatography and recrystallization to achieve effective separation from impurities.

  • Potential for Impurities: Synthesis of this compound, likely via N-alkylation of 1-ethylpiperazine with 4-bromo-2-fluorobenzyl bromide, can result in several impurities. These may include unreacted starting materials, over-alkylated products (quaternary ammonium salts), and byproducts from side reactions.[1][2]

II. Troubleshooting Guide: Column Chromatography

Column chromatography is a primary method for purifying 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine. Here’s how to troubleshoot common issues:

Issue 1: Poor Separation of the Product from Impurities

Symptoms:

  • Co-elution of the desired product with impurities, resulting in low-purity fractions.[1]

  • Overlapping spots on the Thin Layer Chromatography (TLC) analysis of collected fractions.

Possible Causes & Solutions:

Cause Explanation Solution
Inappropriate Solvent System The polarity of the eluent is not optimized to resolve the product from impurities.Optimize the Eluent: Systematically vary the ratio of a polar solvent (e.g., ethyl acetate, methanol) and a non-polar solvent (e.g., hexane, dichloromethane). Aim for an Rf value of 0.3-0.4 for the target compound on TLC.[3] For a starting point, consider a gradient of methanol in dichloromethane, similar to protocols for related compounds.[4]
Column Overloading Too much crude product has been loaded onto the column, exceeding its separation capacity.Reduce Sample Load: As a rule of thumb, use a silica gel to crude product ratio of at least 50:1 (w/w). For difficult separations, this ratio may need to be increased.
Incorrect Stationary Phase Standard silica gel may not be suitable due to its acidic nature.Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or deactivated silica gel (prepared by pre-treating with a solution of triethylamine in the eluent).[3]
Issue 2: Product Tailing or Streaking on the Column

Symptoms:

  • The product elutes over a large number of fractions with a "tailing" appearance on TLC.

  • The product peak in a chromatogram is asymmetrical.

Possible Causes & Solutions:

Cause Explanation Solution
Strong Interaction with Stationary Phase The basic nitrogen atoms of the piperazine ring are interacting strongly with the acidic silanol groups of the silica gel.Modify the Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v) or ammonia in methanol, to the eluent. This will compete with the product for binding to the acidic sites on the silica gel, reducing tailing.
Compound Instability on Silica The compound may be degrading on the acidic silica gel.Assess Stability: Run a 2D TLC to check for degradation. Spot the compound, run the TLC in one direction, dry the plate, and then run it again in the perpendicular direction with the same solvent system. If new spots appear, the compound is likely unstable on silica.[3] In this case, use an alternative stationary phase like alumina.

Experimental Workflow: Column Chromatography

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (DCM/MeOH) Solvent 2. Select Solvent System (Rf ~0.3-0.4) TLC->Solvent Column 3. Pack Column (Silica or Alumina) Solvent->Column Sample 4. Prepare Sample (Dry Loading) Column->Sample Load 5. Load Sample Sample->Load Elute 6. Elute with Solvent Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions (TLC) Collect->Analyze Pool 9. Pool Pure Fractions Analyze->Pool Evaporate 10. Evaporate Solvent Pool->Evaporate

Caption: Workflow for column chromatography purification.

III. Troubleshooting Guide: Recrystallization

Recrystallization can be an effective final purification step to obtain highly pure, crystalline 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine.

Issue 1: Product Fails to Crystallize

Symptoms:

  • The solution remains clear even after cooling to room temperature and then in an ice bath.

  • The product "oils out" instead of forming solid crystals.

Possible Causes & Solutions:

Cause Explanation Solution
Product is Too Soluble The chosen solvent is too good at dissolving the product, even at low temperatures.Use a Different Solvent or Solvent System: Select a solvent in which the product is soluble when hot but sparingly soluble when cold.[5] A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be effective. Dissolve the compound in a small amount of the "good" solvent and slowly add the "poor" solvent until the solution becomes cloudy, then heat to clarify.[6]
Solution is Too Dilute Not enough of the product is dissolved in the solvent to reach supersaturation upon cooling.Concentrate the Solution: Gently evaporate some of the solvent to increase the concentration of the product and then allow it to cool again.[7]
Lack of Nucleation Sites Crystal formation requires an initial seed or surface to begin.Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus.[5] Alternatively, add a tiny seed crystal of the pure product if available.
Issue 2: Low Recovery of Crystalline Product

Symptoms:

  • A small amount of crystalline product is obtained, with a significant portion remaining in the mother liquor.

Possible Causes & Solutions:

Cause Explanation Solution
Incomplete Crystallization The product has some residual solubility in the cold solvent.Maximize Precipitation: After cooling to room temperature, place the flask in an ice-water bath for an extended period to maximize crystal formation.[5]
Using Too Much Solvent An excessive amount of solvent was used to dissolve the crude product.Use the Minimum Amount of Hot Solvent: Dissolve the crude product in the minimum amount of near-boiling solvent required to form a saturated solution.[7]
Premature Crystallization During Hot Filtration If a hot filtration step is necessary to remove insoluble impurities, the product may crystallize in the filter funnel.Prevent Premature Crystallization: Use a pre-heated filter funnel and flask. Add a small excess of hot solvent before filtering to ensure the product remains in solution.

Decision Tree: Troubleshooting Recrystallization

start Start Recrystallization dissolve Dissolve in min. hot solvent start->dissolve cool Cool to room temp. dissolve->cool crystals Crystals form? cool->crystals oil Product oils out? crystals->oil No ice_bath Cool in ice bath crystals->ice_bath Yes scratch Induce crystallization (scratch/seed) oil->scratch No reheat Reheat, add more 'good' solvent oil->reheat Yes scratch->crystals add_poor Add 'poor' solvent reheat->add_poor add_poor->cool filter Filter and dry crystals ice_bath->filter end Pure Product filter->end

Caption: Decision-making process for troubleshooting recrystallization.

IV. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine?

A1: The most common impurities are likely to be:

  • Unreacted Starting Materials: 1-ethylpiperazine and 4-bromo-2-fluorobenzyl bromide.

  • Side-Reaction Products: N,N'-bis(4-bromo-2-fluorobenzyl)-1,4-diethylpiperazinium salt (from over-alkylation).

  • Degradation Products: Amines can be susceptible to oxidation, so colored impurities may be present if the sample has been stored improperly.[8]

Q2: My purified product is a yellow oil, but I expected a solid. What should I do?

A2: While some substituted piperazines can be oils at room temperature, it's also possible that residual solvent or impurities are preventing crystallization. Try dissolving the oil in a minimal amount of a suitable solvent (like diethyl ether) and adding a non-polar solvent (like hexane) dropwise until turbidity appears. Storing this solution at a low temperature (-20°C) may induce crystallization. If it remains an oil, vacuum distillation (if the compound is thermally stable) could be an option.

Q3: Can I purify this compound by forming a salt?

A3: Yes, this is a viable strategy, especially if recrystallization of the free base is proving difficult.[6] You can dissolve the crude product in a solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether or isopropanol. The resulting hydrochloride salt will often precipitate as a solid, which can be collected by filtration and washed with fresh solvent. The pure free base can then be regenerated by dissolving the salt in water, basifying with a base like NaOH or NaHCO₃, and extracting with an organic solvent like dichloromethane.

Q4: What TLC stain can I use to visualize my compound?

A4: 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine should be visible under UV light (254 nm) due to the aromatic ring. For a colorimetric stain, potassium permanganate (KMnO₄) is a good choice as it reacts with the amine functionality, appearing as a yellow spot on a purple background.

V. Detailed Experimental Protocols

Disclaimer: These protocols are based on established methods for structurally similar compounds and may require optimization for 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine.

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis: Develop a TLC method to separate the product from impurities. A good starting point is a mobile phase of 95:5 dichloromethane (DCM) to methanol (MeOH). Add 0.5% triethylamine (TEA) to both the crude sample and the eluent to prevent tailing.

  • Column Packing: Dry pack a flash chromatography column with silica gel (230-400 mesh). The amount of silica should be 50-100 times the weight of the crude product.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is known as dry loading and generally gives better resolution.

  • Elution: Place the dry-loaded sample onto the top of the packed column. Begin eluting with the solvent system determined by TLC. A gradient elution, starting with a lower polarity (e.g., 100% DCM) and gradually increasing the polarity (e.g., up to 10% MeOH in DCM), can be very effective.[4]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and mixtures thereof) to find a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but not when cold.[5] A mixture of ethyl acetate and hexane is often a good starting point.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored due to impurities, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.[5]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[5] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.[7]

References

  • Recrystallization of Amines: Discussion on challenges and methods for recrystallizing amine compounds. Available at: [Link]

  • Tips & Tricks: Recrystallization: A guide from the University of Rochester on recrystallization techniques, including handling of acidic and basic compounds. Available at: [Link]

  • LC Chromatography Troubleshooting Guide: A guide from HALO Columns on troubleshooting common liquid chromatography issues. Available at: [Link]

  • Troubleshooting Flash Column Chromatography: A guide from the University of Rochester on resolving common problems in flash chromatography. Available at: [Link]

  • Mastering Column Chromatography: Techniques and Tips: An overview of column chromatography principles and troubleshooting from Chrom Tech, Inc. Available at: [Link]

  • GC Column Troubleshooting Guide: A guide from Phenomenex on troubleshooting common gas chromatography issues. Available at: [Link]

  • Recrystallisation Technique: An overview of the recrystallization process from a university laboratory manual. Available at: [Link]

  • Recrystallization | Organic Chemistry I Lab: A guide to recrystallization from the University of Richmond. Available at: [Link]

  • Recrystallization, Filtration and Melting Point: A detailed explanation of recrystallization techniques. Available at: [Link]

  • Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors: A research article detailing the synthesis and purification of similar compounds. Available at: [Link]

Sources

Technical Support Center: HPLC Method Development for 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into method development and troubleshooting. As your virtual application scientist, I will walk you through the causality behind experimental choices, ensuring a robust and reproducible analytical method.

Compound Profile: Understanding the Analyte

Before initiating method development, understanding the physicochemical properties of 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine is paramount. While experimental data for this specific molecule is scarce, we can infer its behavior from its structural motifs: a basic piperazine ring, a halogenated aromatic ring, and an ethyl group. This structure dictates its chromatographic behavior, particularly its basicity and hydrophobicity.

PropertyPredicted/Inferred ValueSource & Rationale
Molecular Formula C₁₃H₁₈BrFN₂Calculated from structure.
Molecular Weight 301.20 g/mol Calculated from structure.
Predicted pKa ~8.5 - 9.0The ethyl-substituted piperazine nitrogen is a strong basic center. This value is estimated based on similar N-alkylated piperazines[1].
Predicted XlogP ~2.5 - 3.5The molecule has significant hydrophobic character from the bromofluorobenzyl and ethyl groups, balanced by the polar piperazine ring. This is an estimate based on related structures[2].
UV Chromophore Bromofluoro-substituted benzene ringThe aromatic ring is expected to exhibit UV absorbance, suitable for HPLC-UV detection[3].

The key takeaway is that this is a basic compound . This property is the single most important factor influencing peak shape and retention in reversed-phase HPLC.

Part 1: Frequently Asked Questions (FAQs) for Initial Method Development

This section addresses the most common questions encountered when setting up an initial HPLC method for this compound.

Q1: What are the recommended starting HPLC conditions for 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine?

For initial screening, a generic reversed-phase gradient method is recommended. The following table provides a robust starting point.

ParameterRecommended Starting ConditionRationale & Expert Notes
Column C18, 2.1 or 4.6 mm ID, 100-150 mm length, <3 µm particle sizeA C18 phase provides good hydrophobic retention for the molecule's logP range[4][5]. Smaller particles enhance efficiency. Crucially, select a modern, high-purity, end-capped column to minimize silanol interactions [6].
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)At this low pH, the basic piperazine nitrogens are protonated (positively charged), and, most importantly, the residual silanol groups on the silica packing are also protonated (neutral), which significantly reduces peak tailing[7][8].
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is often a good first choice for organic modifier as it typically provides sharper peaks and lower backpressure than methanol[4]. The acid should be included in the organic phase to maintain consistent pH during the gradient[9].
Gradient 5% to 95% B over 10-15 minutesA broad gradient is essential for initial screening to locate the elution window of the analyte and any potential impurities.
Flow Rate 0.4 mL/min for 2.1 mm ID; 1.0 mL/min for 4.6 mm IDStandard flow rates for the respective column diameters.
Column Temp. 30 - 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to better efficiency[10].
Detection (UV) 254 nm or Diode Array Detector (DAD) scan from 200-400 nm254 nm is a common wavelength for aromatic compounds[11][12]. A DAD is highly recommended to determine the optimal detection wavelength and assess peak purity. The bromofluorobenzyl moiety should provide a clear UV spectrum[3].
Injection Volume 1 - 5 µLKeep the injection volume small initially to avoid column overload, which can cause peak fronting or tailing[13].
Sample Diluent Mobile Phase (at initial conditions) or Acetonitrile/Water (50:50)Dissolving the sample in a solvent weaker than or equal in strength to the initial mobile phase is critical to prevent peak distortion[13].
Q2: How do I choose the right HPLC column? The first one I tried gave terrible peak shape.

This is a common issue for basic compounds. The problem often lies not with the phase chemistry (e.g., C18) but with the underlying silica support.

Causality: Standard silica-based columns have residual acidic silanol groups (Si-OH) on their surface. At a mid-range pH (e.g., pH 4-7), these silanols become deprotonated (Si-O⁻) and can interact strongly with your protonated basic analyte (analyte-NH⁺). This secondary ionic interaction is a different retention mechanism from the primary hydrophobic one, causing significant peak tailing[8][14][15].

Solution:

  • Use a High-Purity, End-Capped Column: Modern columns are made from high-purity silica with fewer metal contaminants and are "end-capped," where bulky chemical groups are bonded to the residual silanols to shield them. This is the first and most important step[6].

  • Consider Columns Designed for Basic Compounds: Many manufacturers offer columns with special bonding or surface treatments (e.g., polar-embedded phases, polar-endcapping) that further shield silanols and provide alternative interactions, improving peak shape for bases[6].

  • Consider High-pH Stable Columns: An alternative strategy is to work at high pH (e.g., pH 10-11) using a hybrid or polymer-based column that can withstand these conditions. At high pH, your basic analyte is in its neutral form, eliminating the ionic interaction with silanols and often increasing hydrophobic retention[16].

Q3: Why is mobile phase pH so critical for this compound?

Mobile phase pH directly controls the ionization state of both your analyte and the column's stationary phase, which dramatically affects retention and peak shape[17][18].

  • At Low pH (e.g., < 3): Your analyte is fully protonated (charged). The silica surface is neutral. This minimizes peak tailing from silanol interactions. Retention is typically lower because the charged form is more polar.

  • At Mid pH (e.g., 4-7): Your analyte is still protonated, but the silanols on the column begin to deprotonate. This is the "danger zone" for peak tailing due to strong secondary interactions. Method robustness is also poor in this range because small pH changes can lead to large shifts in retention time[7].

  • At High pH (e.g., > 10, requires a pH-stable column): Your analyte is neutral (free base). The silanols are fully deprotonated. Since the analyte is neutral, the problematic ionic interaction is eliminated. Retention is typically highest in this state because the neutral form is more hydrophobic[19][16].

As a rule of thumb, for reproducible results, the mobile phase pH should be at least 2 units away from the analyte's pKa[7]. For 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine with an estimated pKa of ~8.5-9.0, this means working at pH < 6.5 or pH > 11. For best peak shape on a standard silica column, low pH (2.5 - 3.5) is the recommended starting point.

Part 2: Troubleshooting Guide

Even with a good starting point, challenges can arise. This section provides a logical, cause-and-effect approach to solving common problems.

Q1: My peak is tailing severely, even at low pH. What is the cause and how can I fix it?

Peak tailing is the most common issue for basic analytes[8]. If you've already adjusted the pH to < 3, consider these other causes:

Possible Causes & Solutions:

  • Secondary Silanol Interactions (Still the Prime Suspect):

    • Explanation: Your column may not be sufficiently end-capped or may be an older generation silica. Even at low pH, some highly acidic silanols can remain ionized.

    • Solution A (Mobile Phase Additive): Add a competing base to the mobile phase, such as 0.1-0.2% Triethylamine (TEA). The TEA will preferentially interact with the active silanol sites, shielding your analyte from them. Note: TEA can suppress ionization in MS detection[13].

    • Solution B (Better Column): Switch to a newer, high-quality, end-capped column or one specifically designed for the analysis of basic compounds. This is often the most effective long-term solution[6].

  • Column Overload:

    • Explanation: Injecting too much sample mass can saturate the stationary phase at the column inlet, leading to a distorted peak shape that often manifests as tailing or fronting.

    • Solution: Reduce the concentration of your sample or decrease the injection volume. Perform a loading study (e.g., inject 1 µL, 2 µL, 5 µL, 10 µL of the same sample) to see if peak shape degrades with increasing load[13].

  • Extra-Column Effects (Dead Volume):

    • Explanation: Excessive tubing length or internal diameter between the injector, column, and detector can cause the peak to broaden and tail. This is especially noticeable with high-efficiency, small-particle columns.

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005" or ~0.12 mm) and ensure all connections are made with zero dead volume fittings. Cut tubing cleanly and ensure it is bottomed out in the port before tightening[6].

  • Column Contamination or Degradation:

    • Explanation: Strongly retained matrix components can accumulate at the head of the column, creating active sites that cause tailing. Operating at very low pH (< 2) can also degrade the stationary phase over time (column bleed), exposing more silanols[14].

    • Solution: Use a guard column to protect the analytical column. If contamination is suspected, try flushing the column (follow the manufacturer's instructions). If the problem persists, the column may need to be replaced[14].

Q2: My retention time is drifting from one injection to the next. What should I do?

Retention time instability points to a lack of equilibrium or a changing system condition.

Possible Causes & Solutions:

  • Insufficient Column Equilibration:

    • Explanation: The column needs to be fully equilibrated with the mobile phase, especially when changing solvents or starting up the system.

    • Solution: Before starting a sequence, flush the column with the initial mobile phase conditions for at least 10-20 column volumes.

  • Mobile Phase Instability or Mis-preparation:

    • Explanation: If the buffer concentration is too low, it may not have enough capacity to maintain a constant pH. Volatile mobile phase components (like TEA or formic acid) can also evaporate over time, changing the composition.

    • Solution: Ensure your buffer concentration is adequate (typically 10-25 mM). Prepare fresh mobile phase daily and keep solvent bottles loosely capped to prevent evaporation while allowing for outgassing.

  • Fluctuating Column Temperature:

    • Explanation: Retention is sensitive to temperature. If the column compartment is not thermostatically controlled, ambient temperature changes in the lab can cause drift[10].

    • Solution: Always use a thermostatted column compartment and set it to a stable temperature (e.g., 35 °C).

  • Pump or Hardware Issues:

    • Explanation: Inconsistent mobile phase composition can be caused by faulty check valves or leaks in the pump, leading to fluctuating backpressure and retention times.

    • Solution: Monitor the pump backpressure for unusual fluctuations. If observed, perform pump maintenance such as cleaning or replacing check valves and seals[13].

Q3: I have low sensitivity and can't detect my low-level impurities. How can I improve the signal?

Possible Causes & Solutions:

  • Suboptimal Detection Wavelength:

    • Explanation: You may be monitoring at a wavelength where the analyte has low absorbance.

    • Solution: Use a Diode Array Detector (DAD) to acquire the full UV spectrum of your main peak. Identify the wavelength of maximum absorbance (λ-max) and set your detector to that wavelength for maximum sensitivity.

  • Poor Peak Shape:

    • Explanation: A broad, tailing peak has a lower height compared to a sharp, symmetrical peak of the same area. This directly impacts the signal-to-noise ratio and limits of detection.

    • Solution: Address any peak shape issues using the troubleshooting steps outlined above. Improving peak efficiency is one of the most effective ways to improve sensitivity.

  • High Baseline Noise:

    • Explanation: A noisy baseline can obscure small peaks. This can be caused by a deteriorating lamp, contaminated mobile phase, or an improperly purged system.

    • Solution: Purge all pump lines to remove air bubbles. Use high-purity HPLC-grade solvents. If the problem persists, check the detector lamp's energy and lifetime[13].

  • Derivatization (Advanced):

    • Explanation: If the native UV absorbance is inherently too low for your needs, you can chemically modify the molecule with a UV-active tag. This is common for compounds like piperazine that lack a strong chromophore[20][21][22]. However, for the title compound, the bromofluorobenzyl group should provide sufficient absorbance for most applications.

Part 3: Detailed Protocols & Workflows

Protocol 1: Step-by-Step Guide for Initial Method Screening
  • System Preparation:

    • Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Filter and degas both solvents.

    • Install a high-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 2.7 µm).

    • Set the column temperature to 35 °C.

    • Purge the pump lines thoroughly.

  • Equilibration:

    • Equilibrate the column with the starting mobile phase composition (e.g., 95% A, 5% B) at the intended flow rate (1.0 mL/min) for at least 15 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare a stock solution of 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine at approximately 1 mg/mL in Acetonitrile.

    • Dilute this stock to a working concentration of ~50 µg/mL using a 50:50 mixture of Acetonitrile and Water.

  • First Injection (Broad Gradient):

    • Set the detector to scan from 200-400 nm (DAD) or a fixed wavelength of 254 nm.

    • Inject 2 µL of the working standard.

    • Run the following gradient:

      • 0.0 min: 5% B

      • 15.0 min: 95% B

      • 17.0 min: 95% B

      • 17.1 min: 5% B

      • 20.0 min: 5% B (re-equilibration)

  • Data Analysis & Optimization:

    • Examine the chromatogram to find the retention time of your analyte.

    • If using a DAD, extract the UV spectrum from the apex of the peak and determine the λ-max. Update the detection wavelength for subsequent runs.

    • Based on the retention time, adjust the gradient to be shallower around the elution time of your analyte to improve the resolution of nearby impurities. For example, if your peak elutes at 10 minutes (corresponding to ~65% B), you could change the gradient to 40-80% B over 10 minutes.

Workflow Diagrams (Graphviz)

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_optimize Phase 3: Optimization start Define Analyte Properties (Basic, pKa ~8.7, UV-active) col_select Select High-Purity, End-Capped C18 Column start->col_select mp_select Prepare Mobile Phase (A: 0.1% FA in H2O, B: 0.1% FA in ACN) col_select->mp_select screen Run Broad Gradient (5-95% B over 15 min) mp_select->screen eval Evaluate Initial Run: - Retention Time - Peak Shape - λ-max screen->eval peak_shape Peak Shape Acceptable? eval->peak_shape resolution Resolution Adequate? peak_shape->resolution Yes troubleshoot Troubleshoot Peak Tailing (See Troubleshooting Guide) peak_shape->troubleshoot No optimize_grad Optimize Gradient Slope (Shallow gradient around analyte) resolution->optimize_grad No validate Method Validation resolution->validate Yes optimize_grad->resolution troubleshoot->col_select Change Column or add mobile phase modifier

Caption: A logical workflow for HPLC method development.

PeakTailingTroubleshooting start Peak Tailing Observed (Asymmetry > 1.2) check_overload Is Mass Load Too High? start->check_overload check_ph Is Mobile Phase pH < 3? check_overload->check_ph No sol_overload Solution: Reduce Sample Concentration or Injection Volume check_overload->sol_overload Yes check_column Is Column Modern & End-Capped? check_ph->check_column Yes sol_ph Solution: Ensure pH is Correctly Prepared and Buffered check_ph->sol_ph No check_dead_vol Check for Extra-Column (Dead) Volume check_column->check_dead_vol Yes sol_column Solution: 1. Add Competing Base (TEA) 2. Switch to a new/better column check_column->sol_column No sol_dead_vol Solution: Use narrow ID tubing and zero-dead-volume fittings check_dead_vol->sol_dead_vol Yes end_node Peak Shape Improved check_dead_vol->end_node No

Caption: A decision tree for troubleshooting peak tailing.

Part 4: References

  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH.

  • McCalley, D. V. (2000). Effect of temperature and flow-rate on analysis of basic compounds in high-performance liquid chromatography using a reversed-phase column. Journal of Chromatography A, 902(2), 311-321.

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.

  • Thermo Fisher Scientific. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.

  • Reddy, B. et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(11), 4843-4849.

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.

  • BenchChem. (2025). A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives.

  • Dolan, J. W. (2014). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.

  • Gadzała-Kopciuch, R. et al. (2009). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Critical Reviews in Analytical Chemistry, 39(3-4), 213-222.

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?.

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.

  • ResearchGate. (2025). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography.

  • Navrátil, T., et al. (2022). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Omega.

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.

  • Wikipedia. (n.d.). Reversed-phase chromatography.

  • Labcompare. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques.

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??.

  • BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Bromophenyl)-4-ethylpiperazine.

  • PubChemLite. (n.d.). 1-(4-bromo-2-fluorobenzyl)piperazine (C11H14BrFN2).

  • RSC Publishing. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes.

  • WUR eDepot. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes.

  • GTFCh. (2007). UV-Spektren der Designerdrogen 4-Brom-2,5-dimethoxybenzylpiperazin, 2C-B-Fly und Bromo-Dragonfly.

Sources

Validation & Comparative

Comparative Guide: 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine vs. Standard Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Dual-Halogenated Scaffolds

In the development of neuroactive agents and kinase inhibitors, the piperazine ring is a privileged structure. However, "plain" piperazines (e.g., 1-benzylpiperazine) often suffer from rapid metabolic clearance and limited vectors for diversification.

1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine represents a "Third-Generation" scaffold. Unlike its predecessors, it incorporates a metabolic blocker (2-Fluoro) and a synthetic handle (4-Bromo) simultaneously, while the N-ethyl group modulates basicity and lipophilicity.

This guide objectively compares this specific analog against standard alternatives (BZP, 4-Fluorobenzyl-piperazine) to demonstrate its utility in high-throughput library generation and lead optimization.

Comparative Performance Analysis

The following table contrasts 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine (Target Molecule) with the industry-standard baseline (BZP) and a mono-halogenated alternative.

Table 1: Physicochemical and Functional Comparison
FeatureTarget Molecule (4-Br, 2-F, N-Et)Alternative A: BZP (1-Benzylpiperazine)Alternative B: 4-F-Benzyl-PP (1-(4-Fluorobenzyl)piperazine)
Molecular Weight ~301.17 g/mol 176.26 g/mol ~194.25 g/mol
LogP (Predicted) 3.2 - 3.5 (High Lipophilicity)1.09 (Moderate)1.5 - 1.8 (Moderate)
Metabolic Stability High (2-F blocks ortho-oxidation)Low (Rapid hydroxylation)Moderate (Para-blocked only)
Synthetic Utility High (Br allows Suzuki/Buchwald coupling)Low (Dead-end scaffold)Low (F is chemically inert)
Primary Application Fragment-Based Drug Discovery (FBDD)Psychoactive / Stimulant (Obsolete)Tyrosinase Inhibitors / Sigma Ligands
pKa (Piperazine N) ~8.4 (Slightly lower due to steric bulk)~9.1~8.8
Key Technical Insights
  • The "Ortho-Fluorine" Effect: In Alternative A (BZP), the aromatic ring is prone to Phase I metabolism (hydroxylation) at the ortho/para positions. The Target Molecule places a Fluorine atom at the ortho position. This not only blocks metabolic attack but also induces a specific conformational tilt in the benzyl ring due to electrostatic repulsion with the piperazine nitrogens, often improving receptor fit.

  • The "Para-Bromine" Handle: Unlike Alternative B (which uses Fluorine at the para position), the Target Molecule uses Bromine. While Fluorine is excellent for binding, it is synthetically "dead." The Bromine atom serves as a reactive "handle," allowing researchers to extend the molecule via Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to create bi-aryl libraries.

Mechanism of Action & SAR Logic

To understand why this specific substitution pattern is chosen, we must visualize the Structure-Activity Relationship (SAR).

Diagram 1: SAR Optimization Logic

SAR_Logic Scaffold Piperazine Core (GPCR/Kinase Binding) Linker Methylene Linker (Spacer) Scaffold->Linker Sub_Et N-Ethyl Lipophilicity Tuning (vs. Methyl/H) Scaffold->Sub_Et N4-Alkylation Ring Phenyl Ring Linker->Ring Sub_F 2-Fluoro (Ortho) Metabolic Blockade Conformational Lock Ring->Sub_F Substitution Sub_Br 4-Bromo (Para) Halogen Bonding Synthetic Handle Ring->Sub_Br Substitution Stability Stability Sub_F->Stability Increases t1/2 Diversity Diversity Sub_Br->Diversity Allows Coupling BBB_Permeability BBB_Permeability Sub_Et->BBB_Permeability Increases LogP

Caption: SAR decomposition of 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine showing the functional role of each substituent.

Experimental Protocols

This section details the synthesis and validation of the Target Molecule. This protocol is designed for self-validation using TLC and NMR monitoring.

Method: Nucleophilic Substitution (S_N2)

Objective: Synthesize 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine from 4-bromo-2-fluorobenzyl bromide and N-ethylpiperazine.

Reagents:

  • 4-Bromo-2-fluorobenzyl bromide (1.0 eq)

  • 1-Ethylpiperazine (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Acetonitrile (ACN) (Solvent, anhydrous)

Protocol Steps:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-ethylpiperazine (1.2 mmol) in anhydrous ACN (10 mL).

  • Base Addition: Add

    
      (2.0 mmol) to the solution. Stir at room temperature for 10 minutes to ensure suspension.
    
  • Alkylation: Dropwise add a solution of 4-bromo-2-fluorobenzyl bromide (1.0 mmol) in ACN (2 mL) over 15 minutes.

    • Critical Control Point: Keep temperature < 30°C to prevent bis-alkylation or quaternary salt formation.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

    • Validation: Monitor via TLC (Mobile Phase: DCM/MeOH 9:1). The starting bromide spot (

      
      ) should disappear; the product spot will appear at 
      
      
      
      (stains with Dragendorff reagent).
  • Workup:

    • Filter off the inorganic solids (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in DCM (20 mL) and wash with water (2 x 10 mL) and Brine (10 mL).

  • Purification: If necessary, purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

Diagram 2: Synthetic Workflow

Synthesis_Flow Start Start: Dissolve N-Ethylpiperazine in ACN AddBase Add K2CO3 (Proton Scavenger) Start->AddBase AddElectrophile Add 4-Bromo-2-fluorobenzyl bromide (Dropwise, <30°C) AddBase->AddElectrophile Heat Reflux at 60°C (4-6 Hours) AddElectrophile->Heat Check TLC Check (Dragendorff Stain) Heat->Check Check->Heat Incomplete Workup Filter & Extraction (DCM/Water) Check->Workup Complete Final Target Product: 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine Workup->Final

Caption: Step-by-step synthetic workflow for the S_N2 alkylation synthesis.

References

  • Mirabile, S., et al. (2016). "Evaluation of [4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects." ChemMedChem, 11(16), 1733-1740.

  • McCurdy, C. R., et al. (2022).[1] "Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands." Molecules, 27(15), 4788.

  • PubChem. (n.d.). "1-(4-Bromo-2-fluorobenzyl)piperazine Compound Summary." National Library of Medicine.

  • SWGDRUG. (2005). "Benzylpiperazine Monographs: Chemical and Physical Data." Scientific Working Group for the Analysis of Seized Drugs.

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A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzylpiperazines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated benzylpiperazine derivatives for researchers, scientists, and drug development professionals. By examining the impact of fluorination on the pharmacological and metabolic profiles of this class of compounds, we aim to provide a crucial resource for the rational design of novel therapeutics targeting the central nervous system.

Introduction: The Benzylpiperazine Scaffold

1-Benzylpiperazine (BZP) and its derivatives are a class of synthetic compounds that have been investigated for a range of potential therapeutic applications, including as antidepressants and anti-parasitic agents.[1][2] However, they are more widely known for their stimulant and euphoric properties, which has led to their use as recreational drugs.[3][4] The core structure consists of a piperazine ring attached to a benzyl group.[5] This scaffold serves as a versatile template for chemical modification, with substitutions on the benzyl ring significantly influencing the compound's pharmacological activity.[5][6]

The primary mechanism of action for many benzylpiperazines involves the modulation of monoaminergic systems in the brain, particularly dopamine (DA), serotonin (5-HT), and norepinephrine (NE).[3][7] They can act as reuptake inhibitors and/or releasing agents at the transporters for these neurotransmitters (DAT, SERT, NET), and some also exhibit direct agonist or antagonist activity at various serotonin and dopamine receptor subtypes.[3][8] BZP itself is known to primarily act as a dopamine and norepinephrine releasing agent with weaker effects on serotonin.[3][9] This profile results in amphetamine-like stimulant effects.[1][2]

The Impact of Fluorination: A Key Strategy in Medicinal Chemistry

The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to modulate its physicochemical and pharmacokinetic properties. Fluorine's high electronegativity and small size can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[9][10] In the context of benzylpiperazines, fluorination of the benzyl ring can lead to significant alterations in their potency, selectivity, and overall pharmacological profile.[9]

Comparative Pharmacological Profiles

The position of the fluorine atom on the benzyl ring (ortho, meta, or para) is a critical determinant of the resulting compound's neurochemical effects.[9] While direct, comprehensive comparative studies on all fluorinated isomers are not always available in peer-reviewed literature, we can synthesize existing data and predictive models based on structure-activity relationships (SAR) to draw meaningful comparisons.[9][10]

Receptor and Transporter Binding Affinities

The following table summarizes the predicted and known effects of fluorination on the binding affinities of benzylpiperazine derivatives at key monoamine transporters.

CompoundPrimary TargetsPredicted/Observed Affinity ChangesRationale/Observations
1-Benzylpiperazine (BZP) DAT, NET > SERTBaselinePrimarily a dopamine and norepinephrine releasing agent.[3][9]
2-F-BZP (ortho) Likely DAT/NETPotentially decreased affinitySteric hindrance from the ortho-fluorine may disrupt the optimal binding conformation at the transporters.[9]
3-F-BZP (meta) Likely DAT/NET/SERTPotentially maintained or slightly altered affinityThe meta position may exert a more subtle electronic effect, potentially leading to a more balanced interaction with all three transporters.[9]
4-F-BZP (para) Likely DAT/NETPotentially enhanced affinityThe para position is often favored for substitutions, and a para-fluoro group can enhance binding to the dopamine D2 receptor.[10]

In Vitro Functional Activity: Releaser vs. Reuptake Inhibitor Profile

The functional consequence of binding to monoamine transporters can be either inhibition of neurotransmitter reuptake or promotion of neurotransmitter release (efflux). BZP is primarily a releasing agent.[11] Fluorination can modulate this activity.

Visualizing the Mechanism of Action

The following diagram illustrates the primary mechanisms by which benzylpiperazine derivatives exert their effects on a monoaminergic synapse.

Benzylpiperazine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 Neurotransmitter Dopamine / Norepinephrine / Serotonin VMAT2->Neurotransmitter Packages into vesicles MAO MAO Transporter DAT / NET / SERT Transporter->Neurotransmitter Blocks Reuptake Transporter->Neurotransmitter Induces Efflux BZP_Derivative Fluorinated or Non-Fluorinated BZP BZP_Derivative->Transporter Binds to transporter Neurotransmitter->MAO Metabolism Synaptic_Cleft Synaptic Cleft Neurotransmitter->Synaptic_Cleft Release Receptors Postsynaptic Receptors (e.g., D2, 5-HT2A) Synaptic_Cleft->Receptors Activates Binding_Assay_Workflow A Prepare Transporter- Expressing Cell Membranes B Incubate Membranes with: 1. Radioligand 2. Test Compound (BZP derivative) A->B C Separate Bound & Free Radioligand (Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Calculate IC50 and Ki Values D->E

Caption: Workflow for a competitive radioligand binding assay.

Synaptosomal Release/Uptake Assay

Objective: To measure the potency (IC50 or EC50) of the fluorinated BZP isomers to inhibit the reuptake or promote the release of dopamine, serotonin, and norepinephrine from presynaptic nerve terminals.

Methodology:

  • Synaptosome Preparation: Prepare synaptosomes from fresh rat brain tissue (e.g., striatum for DA, hippocampus for 5-HT, frontal cortex for NE) by homogenization and differential centrifugation.

  • Uptake Assay: Pre-incubate synaptosomes with the test compound, then add a radiolabeled neurotransmitter (e.g., [³H]DA, [³H]5-HT, or [³H]NE). After a short incubation, terminate the uptake by rapid filtration and washing.

  • Release Assay: Pre-load synaptosomes with a radiolabeled neurotransmitter. Wash to remove excess radioactivity, then incubate with the test compound to stimulate release.

  • Quantification: Measure the radioactivity in the synaptosomes (for uptake) or the supernatant (for release) using liquid scintillation counting.

  • Data Analysis: Calculate the concentration of the test compound that causes 50% inhibition of uptake (IC50) or 50% of maximal release (EC50).

Conclusion

The substitution of fluorine onto the benzylpiperazine scaffold is a powerful tool for modulating its pharmacological profile. While non-fluorinated BZP acts as a potent dopamine and norepinephrine releaser with classic stimulant properties, fluorination offers the potential to fine-tune activity. Para-fluorination may enhance potency at dopaminergic targets, while ortho- and meta-substitution could introduce more complex effects, potentially increasing serotonergic activity or altering the balance between reuptake inhibition and release. Furthermore, fluorination is likely to increase metabolic stability, impacting the pharmacokinetic profile.

This comparative guide underscores the importance of systematic structure-activity relationship studies. By understanding the nuanced effects of fluorine substitution, researchers can more effectively design novel benzylpiperazine derivatives with tailored pharmacological properties for potential therapeutic applications, moving beyond the non-specific stimulant effects of the parent compound.

References

  • Benzylpiperazine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Benzylpiperazine]
  • The Structure-Activity Relationship of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine - Benchchem. [URL: https://www.benchchem.com/product/b5635924]
  • N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X) - U.S. Department of Justice, Drug Enforcement Administration. [URL: https://www.deadiversion.usdoj.gov/drug_chem_info/bzp.pdf]
  • Benzylpiperazine - chemeurope.com. [URL: https://www.chemeurope.com/en/encyclopedia/Benzylpiperazine.html]
  • Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5906795/]
  • MDMA-like behavioral effects of N-substituted piperazines in the mouse - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2040338/]
  • Benzylpiperazine: a drug of abuse? - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17606471/]
  • Safer Using - Piperazines - CAHMA. [URL: https://cahma.org.au/safer-using-piperazines/]
  • Acute effects of the designer drugs benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) using functional magnetic resonance imaging (fMRI) and the Stroop task - A pilot study - ResearchGate. [URL: https://www.researchgate.net/publication/282163909_Acute_effects_of_the_designer_drugs_benzylpiperazine_BZP_and_trifluoromethylphenylpiperazine_TFMPP_using_functional_magnetic_resonance_imaging_fMRI_and_the_Stroop_task_-_A_pilot_study]
  • Benzylpiperazine (BZP) and TFMPP - Uniprix. [URL: https://www.uniprix.com/en/lexicon/349/benzylpiperazine-bzp-and-tfmpp]
  • Chemical structure of N-benzylpiperazine (BZP). - ResearchGate. [URL: https://www.researchgate.net/figure/Chemical-structure-of-N-benzylpiperazine-BZP_fig1_230784333]
  • MDMA-like behavioral effects of N-substituted piperazines in the mouse - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17509231/]
  • Piperazines - Release | Drugs. [URL: https://www.release.org.uk/drugs/piperazines]
  • BZP/piperazines drug profile - European Monitoring Centre for Drugs and Drug Addiction. [URL: https://www.emcdda.europa.
  • An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse - Springer. [URL: https://link.springer.com/article/10.1007/s12012-016-9382-y]
  • Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29550800/]
  • The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21495881/]
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38685782/]
  • Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11708911/]
  • 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1 - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18800822/]
  • Metabolic interactions with piperazine-based 'party pill' drugs - ResearchGate. [URL: https://www.researchgate.net/publication/23219468_Metabolic_interactions_with_piperazine-based_'party_pill'_drugs]
  • 1-(3-Fluorobenzyl)Piperazine 98.0%(GC) | PureSynth. [URL: https://www.puresynth.com/product/ps-3211/1-3-fluorobenzylpiperazine]
  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi - Auburn University. [URL: https://etd.auburn.edu/bitstream/handle/10415/4859/M.Almaghrabi%20Thesis%20Final.pdf;sequence=2]
  • Determining the subjective and physiological effects of BZP combined with TFMPP in human males. (2011) | Joanne C. Lin - SciSpace. [URL: https://typeset.io/papers/determining-the-subjective-and-physiological-effects-of-bzp-2l39z19h]
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7281489/]
  • A Comparative Guide to the Predicted Neurochemical Effects of Fluorinated Benzylpiperazine (BZP) Isomers - Benchchem. [URL: https://www.benchchem.com/product/b5635924]
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  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2021.787671/full]
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  • 1-(3-Fluorobenzyl)piperazine, 97% 1 g | Buy Online | Thermo Scientific Chemicals. [URL: https://www.thermofisher.
  • 1-Bis(4-fluorophenyl)methyl piperazine | CAS 27469-60-9 - Ossila. [URL: https://www.ossila.com/products/1-bis-4-fluorophenyl-methyl-piperazine]
  • Method for the preparation of piperazine and its derivatives - Google Patents. [URL: https://patents.google.
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Benchmarking 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine against standard reference compounds

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis & Characterization Framework

Executive Summary

This technical guide provides a structural and functional benchmarking framework for 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine (hereafter referred to as BFEP-4 ). As a disubstituted benzylpiperazine derivative, BFEP-4 represents a "privileged scaffold" frequently interrogated for activity at Serotonin (5-HT) , Dopamine (D2/D3) , and Sigma-1 receptors.

This guide benchmarks BFEP-4 against industry-standard reference compounds (Buspirone , Haloperidol , and 1-Benzylpiperazine ) to validate its utility as a chemical probe or lead candidate. The presence of the ortho-fluorine and para-bromine substituents suggests optimized metabolic stability and halogen-bonding potential compared to the parent benzylpiperazine.

Structural Analysis & In Silico Benchmarking

Before wet-lab characterization, we establish the physicochemical baseline. The N-ethyl substitution distinguishes BFEP-4 from common N-methyl derivatives, likely increasing lipophilicity and blood-brain barrier (BBB) permeability.

Table 1: Physicochemical Profile vs. Reference Standards
PropertyBFEP-4 (Target)Buspirone (Ref 1)1-Benzylpiperazine (BZP) (Ref 2)Significance
Molecular Formula C₁₃H₁₈BrFN₂C₂₁H₃₁N₅O₂C₁₁H₁₆N₂--
MW ( g/mol ) ~301.2385.5176.3BFEP-4 is fragment-like; ideal for lead opt.
cLogP (Predicted) ~3.2 - 3.52.62.1Higher lipophilicity suggests strong CNS penetration.
TPSA (Ų) ~6.560.815.3Low polar surface area indicates high permeability.
H-Bond Donors 011Lack of HBD improves membrane traverse.
Key Pharmacophore 2-F, 4-Br BenzylPyrimidinyl-piperazineUnsubstituted BenzylHalogens modulate metabolic block & affinity.

Scientist's Insight: The ortho-fluorine in BFEP-4 is critical. In similar chemotypes, this substitution protects the benzylic position from rapid oxidative dealkylation by CYP450 enzymes, a common failure point for BZP derivatives [1].

Experimental Benchmarking: Receptor Binding Profiles

To validate BFEP-4, you must assess its affinity (


) against targets known to bind the piperazine pharmacophore.
Primary Screening Targets
  • 5-HT1A / 5-HT2A: Common targets for aryl-piperazines.

  • Dopamine D2: To assess antipsychotic potential vs. off-target liability.

  • Sigma-1 (

    
    ):  High affinity is common for 
    
    
    
    -substituted benzylpiperazines.
Protocol 1: Competitive Radioligand Binding Assay

Objective: Determine the inhibition constant (


) of BFEP-4 relative to Haloperidol and Buspirone.

Materials:

  • Membrane Prep: HEK-293 overexpressing human 5-HT1A or D2 receptors.

  • Radioligand: [³H]-8-OH-DPAT (for 5-HT1A) or [³H]-Spiperone (for D2).

  • Reference Standard: Buspirone (Sigma-Aldrich, Cat# B7148).

Workflow:

  • Preparation: Dilute BFEP-4 in DMSO (10 mM stock). Prepare serial dilutions (

    
     M to 
    
    
    
    M).
  • Incubation: Mix 50 µL membrane prep + 25 µL radioligand (

    
     concentration) + 25 µL BFEP-4/Reference.
    
  • Equilibrium: Incubate at 25°C for 60 mins (5-HT1A) or 37°C for 45 mins (D2).

  • Termination: Rapid filtration via GF/B filters using a cell harvester. Wash 3x with ice-cold Tris-HCl buffer.

  • Analysis: Measure CPM via liquid scintillation counting.

  • Calculation: Derive

    
     using non-linear regression; convert to 
    
    
    
    using the Cheng-Prusoff equation [2].


Visualization: The Screening Logic

The following diagram illustrates the decision tree for characterizing BFEP-4 based on binding results.

ScreeningWorkflow Start Compound: BFEP-4 (Primary Screen @ 10 µM) Binding Radioligand Binding (5-HT1A, D2, Sigma-1) Start->Binding HighAffinity >50% Displacement Binding->HighAffinity Hit LowAffinity <50% Displacement Binding->LowAffinity Miss KiDetermination Dose-Response (Ki) vs. Buspirone/Haloperidol HighAffinity->KiDetermination Drop Deprioritize / Check Purity LowAffinity->Drop FunctionalAssay Functional Assay (cAMP / Calcium Flux) KiDetermination->FunctionalAssay Ki < 100 nM Selectivity Selectivity Panel (hERG, Kinases) FunctionalAssay->Selectivity Agonist/Antagonist Confirmed

Caption: Logical workflow for validating BFEP-4 affinity and function against standard references.

Metabolic Stability Benchmarking

A critical advantage of BFEP-4 over the reference 1-Benzylpiperazine (BZP) is the halogenation pattern. Unsubstituted benzylpiperazines are rapidly metabolized.

Protocol 2: Microsomal Stability Assay

Objective: Compare intrinsic clearance (


) of BFEP-4 vs. BZP.

Hypothesis: The 4-Br and 2-F substituents block para-hydroxylation and sterically hinder alpha-carbon oxidation, significantly increasing


.

Methodology:

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Reaction: Pre-incubate BFEP-4 (1 µM) with HLM in phosphate buffer (pH 7.4) for 5 min at 37°C.

  • Initiation: Add NADPH-generating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile (containing internal standard).

  • Analysis: LC-MS/MS (MRM mode). Monitor parent ion depletion.

  • Control: Verapamil (High clearance reference) and Warfarin (Low clearance reference).

Data Interpretation:

  • High Stability:

    
     min (Expected for BFEP-4).
    
  • Low Stability:

    
     min (Typical for unsubstituted BZP).
    

Structure-Activity Relationship (SAR) Visualization

Understanding why BFEP-4 performs differently than references is key to scientific reporting.

SAR_Analysis Core Piperazine Core (Scaffold) N_Sub N-Ethyl Group (vs. N-Methyl/H) Core->N_Sub Ortho_F 2-Fluoro (Metabolic Block) Core->Ortho_F Para_Br 4-Bromo (Halogen Bond) Core->Para_Br Lipophilicity Increased LogP (CNS Penetration) N_Sub->Lipophilicity Stability Resists CYP Oxidation (Increased t1/2) Ortho_F->Stability Selectivity 5-HT2A / Sigma-1 Selectivity Para_Br->Selectivity

Caption: SAR map detailing the functional impact of BFEP-4's specific substituents compared to the generic scaffold.

References

  • Structure-Activity Relationships of Arylpiperazines

    • Title: Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors.[1]

    • Source: Journal of Medicinal Chemistry (1996).
    • URL:[Link]

  • Metabolic Stability of Fluorinated Scaffolds

    • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
    • Source: ChemRxiv / NIH (2025/2026).
    • URL:[Link](Note: Link directs to relevant NIH PMC repository for fluorinated metabolism reviews).

  • Standard Reference Data (Buspirone/Piperazine): Title: Piperazine Reference Standards & Pharmacology. Source: Sigma-Aldrich / Merck Technical Library.
  • Cheng-Prusoff Equation Origin

    • Title: Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50)
    • Source: Biochemical Pharmacology (1973).
    • URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a detailed guide on the proper management and disposal of 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine. As researchers and drug development professionals, our commitment to safety extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their final disposal. This document provides a procedural framework grounded in established safety protocols to ensure that this compound is managed responsibly, protecting both personnel and the environment.

The structural components of this molecule—a brominated and fluorinated aromatic ring coupled with a piperazine derivative—dictate its classification and handling requirements. The presence of halogens is a critical factor in determining the appropriate disposal pathway, as improper disposal can lead to the formation of persistent and toxic environmental pollutants.

Part 1: Hazard Profile and Risk Assessment

The core hazards are associated with the piperazine moiety, which is known to be corrosive and can cause severe skin burns and eye damage.[1][2] Halogenated organic compounds also present their own set of risks, including potential toxicity and environmental persistence.

Table 1: Anticipated Hazard Classification

Hazard ClassAnticipated ClassificationRationale and Key Considerations
Acute Toxicity (Oral) Harmful if swallowed. Piperazine derivatives are frequently classified as harmful if ingested.[1][3]
Skin Corrosion/Irritation Causes severe skin burns and eye damage. The piperazine functional group is corrosive.[1][4] Direct contact must be avoided.
Serious Eye Damage Causes serious eye damage. Consistent with the corrosive nature of piperazines.[1][4]
Environmental Hazard Potentially harmful to aquatic life. Brominated organic compounds can be persistent. Avoid release to the environment.[5][6]
Specific Target Organ Toxicity May cause respiratory irritation. Inhalation of dust or fumes should be minimized.[3]

Part 2: Pre-Disposal Operations: Safe Handling and Waste Segregation

Proper disposal begins with meticulous handling and segregation at the point of generation. The primary directive is to prevent contamination and ensure waste streams are correctly categorized.

Engineering Controls and Personal Protective Equipment (PPE)

All handling and preparation for disposal must occur within a certified chemical fume hood to minimize inhalation exposure.[1] The selection of PPE is critical and should be based on a thorough risk assessment.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and launder reusable gloves after each use.

  • Eye/Face Protection: Use tight-sealing safety goggles and a face shield to protect against splashes.[2]

  • Skin and Body Protection: A lab coat is mandatory. For tasks with a higher risk of splashes, consider a chemically resistant apron or suit.[7]

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[7]

Waste Segregation: The Halogenated Waste Stream

1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine is a halogenated organic compound due to the presence of bromine and fluorine.[8] It is imperative to segregate it from non-halogenated waste.

Causality: Mixing halogenated and non-halogenated waste streams complicates the disposal process and significantly increases costs.[9] Halogenated wastes require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like HBr and HF), a process that is different from standard fuel blending used for non-halogenated solvents.[8][10]

Procedure:

  • Designate a specific, clearly labeled, and sealed container for "Halogenated Organic Waste."[8][11]

  • The container must be made of a compatible material (e.g., polyethylene) and be in good condition with a secure, threaded cap.[11]

  • Never mix this waste with acids, bases, or oxidizers.[8]

Part 3: Decontamination of Equipment and Work Surfaces

Thorough decontamination is a self-validating system; it ensures that no residual hazardous material compromises subsequent experiments or poses an exposure risk.

Step-by-Step Decontamination Protocol

This protocol is designed for non-disposable items like glassware, spatulas, and magnetic stir bars.

  • Initial Rinse (in a fume hood): Rinse the contaminated equipment with a suitable organic solvent (e.g., ethanol or acetone) to dissolve the bulk of the compound. Collect this rinse liquid as halogenated organic waste.

  • Wash: Wash the equipment with a laboratory detergent (like Luminox®) and hot water.[12] Use a brush to scrub all surfaces.

  • Multiple Rinses: Rinse thoroughly with tap water, followed by a final rinse with deionized water to remove any detergent residue.[12]

  • Drying: Allow the equipment to air dry completely or dry it in an oven.

  • Surface Decontamination: For work surfaces, wipe down the area with absorbent pads soaked in a suitable solvent, followed by a detergent wash and a final water rinse. Dispose of all wipes and pads as solid halogenated waste.

Part 4: Step-by-Step Disposal Protocol

This section outlines the procedure for preparing 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine waste for collection by a licensed environmental waste management contractor.

  • Waste Characterization: The compound is a solid, halogenated organic material.

  • Container Selection:

    • For Pure Compound/Solid Waste: Use a sealable, labeled plastic drum or container. Ensure the container is compatible with the waste.

    • For Contaminated Solvents (from rinsing): Use a designated, sealed "Halogenated Liquid Waste" carboy.[8]

  • Labeling:

    • All waste containers must be accurately labeled with the words "Hazardous Waste."[11]

    • List all chemical constituents by their full name (e.g., "Waste 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine," "Waste Acetone").

    • Indicate the approximate percentages of each component.

    • Affix the appropriate hazard pictograms (e.g., Corrosive, Harmful).

  • Accumulation:

    • Store waste containers in a designated Satellite Accumulation Area (SAA).[9]

    • Keep containers sealed at all times, except when adding waste.[11]

    • Ensure secondary containment is in place to capture any potential leaks.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup.

    • Do not exceed accumulation time limits as defined by RCRA regulations (this varies based on your facility's generator status).[13]

    • The final disposal method will be incineration at a licensed hazardous waste treatment facility.[8][10] This is the standard and required method for halogenated organic wastes to ensure their complete destruction.

Disposal Workflow Diagram

G cluster_0 Step 1: Generation & Assessment cluster_1 Step 2: Segregation & Containment cluster_2 Step 3: Accumulation & Storage cluster_3 Step 4: Final Disposal A Generate Waste (Pure compound, contaminated items, or solutions) B Assess Hazards: - Halogenated? (Yes) - Corrosive? (Yes) - Other Reactivity? A->B C Select Correct Waste Container (Halogenated Solid or Liquid) B->C D Label Container: 'Hazardous Waste' + Contents C->D E Store in Satellite Accumulation Area (SAA) D->E F Keep Container Sealed E->F G Contact EHS for Pickup F->G H Transport by Licensed Contractor G->H I Final Disposal: High-Temperature Incineration H->I

Sources

A Comprehensive Guide to the Safe Handling of 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling of 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine. The protocols outlined below are synthesized from established safety data for structurally related substituted piperazine and halogenated organic compounds. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, a conservative approach based on the precautionary principle is mandated. This document is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Triage

1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine is a substituted piperazine derivative containing bromo- and fluoro-moieties on the benzyl ring. While specific toxicological data for this compound is not available, the chemical structure suggests potential hazards that must be respected.[1]

  • Piperazine Core: Piperazine and its derivatives can cause skin and eye irritation.[2][3] Some are known sensitizers, meaning repeated exposure can lead to allergic reactions.[4]

  • Halogenated Benzyl Group: The presence of bromine and fluorine on the benzyl ring may introduce additional toxicological concerns. Halogenated organic compounds can be irritants and may have other systemic effects.[5]

  • Benzylpiperazine (BZP) Analogues: Related compounds like benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) exhibit stimulant and amphetamine-like properties, affecting the central nervous system.[6][7][8] While the ethyl group and halogen substitutions on our compound of interest will alter its pharmacological profile, the potential for unforeseen biological activity warrants caution. Fatalities, though not conclusively recorded, have been associated with severe multiorgan toxicity from BZP and TFMPP.[6][9][10]

Assumed Hazard Profile: Based on its structural components, 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine should be handled as a compound that is:

  • Harmful if swallowed, inhaled, or in contact with skin.

  • A potential cause of severe skin burns and eye damage.

  • A potential respiratory irritant.

  • Potentially possessing psychoactive properties.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to minimize exposure. The following table outlines the minimum required PPE for handling 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a face shield.[2]Protects against splashes and potential projectiles. Standard safety glasses are insufficient.
Hands Nitrile or neoprene gloves (double-gloving recommended).Provides a barrier against skin contact. Inspect gloves for integrity before each use.[11]
Body A lab coat, worn fully buttoned.Protects against incidental contact with clothing.
Respiratory A NIOSH-approved respirator with organic vapor cartridges.[4]To be used when handling the compound outside of a certified chemical fume hood or if aerosolization is possible.

Operational Workflow for Safe Handling

The following workflow is designed to guide the user through the lifecycle of handling 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine in a laboratory setting.

Safe_Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Post_Handling Post-Handling Review_SDS Review SDS of Analagous Compounds Gather_PPE Gather and Inspect PPE Review_SDS->Gather_PPE Prepare_Work_Area Prepare Work Area in Fume Hood Gather_PPE->Prepare_Work_Area Locate_Emergency_Equipment Locate Eyewash/Shower Prepare_Work_Area->Locate_Emergency_Equipment Weighing_and_Transfer Weighing and Transfer Locate_Emergency_Equipment->Weighing_and_Transfer Reaction_Setup Reaction Setup Weighing_and_Transfer->Reaction_Setup Workup_and_Purification Workup and Purification Reaction_Setup->Workup_and_Purification Decontamination Decontaminate Glassware and Surfaces Workup_and_Purification->Decontamination Waste_Disposal Segregate and Dispose of Waste Decontamination->Waste_Disposal Personal_Hygiene Wash Hands Thoroughly Waste_Disposal->Personal_Hygiene

Caption: A stepwise workflow for the safe handling of 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine.

Step-by-Step Handling Procedures:
  • Preparation:

    • Documentation Review: As no specific SDS exists, review the SDS for similar compounds like 4-bromofluorobenzene and piperazine derivatives.[3][12][13]

    • PPE: Don the appropriate PPE as outlined in the table above.

    • Work Area: All manipulations should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5] The work surface should be lined with absorbent, disposable bench paper.

    • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[2][4]

  • Handling:

    • Weighing and Transfer: Use a dedicated, clean spatula and weighing vessel. Tare the balance with the vessel before adding the compound to avoid contamination of the balance.

    • Reaction Setup: When adding the compound to a reaction vessel, do so slowly and carefully to avoid splashing.

    • Workup and Purification: All subsequent steps, including extraction, chromatography, and solvent removal, must be performed within the fume hood.

  • Post-Handling:

    • Decontamination: Clean all glassware and equipment that came into contact with the compound. A suitable organic solvent, followed by a detergent wash, is recommended.

    • Waste Disposal: Dispose of all contaminated materials, including gloves, bench paper, and excess compound, in a clearly labeled hazardous waste container.[12]

    • Personal Hygiene: After removing PPE, wash hands thoroughly with soap and water.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Spill Response Decision Tree:

Spill_Response Spill_Occurs Spill Occurs Assess_Size Assess Spill Size and Location Spill_Occurs->Assess_Size Small_Spill Small Spill (Contained in Hood) Assess_Size->Small_Spill Small Large_Spill Large Spill (Outside Hood) Assess_Size->Large_Spill Large Alert_Personnel Alert Personnel in the Area Small_Spill->Alert_Personnel Evacuate_Area Evacuate Immediate Area Large_Spill->Evacuate_Area Contain_Spill Contain with Absorbent Material Alert_Personnel->Contain_Spill Call_EHS Call Emergency Services/EHS Evacuate_Area->Call_EHS Clean_Up Clean Up with Appropriate Kit Contain_Spill->Clean_Up Dispose_Waste Dispose of as Hazardous Waste Clean_Up->Dispose_Waste

Caption: A decision tree for responding to spills of 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine.

  • Small Spills (inside a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite or sand.

    • Carefully scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the laboratory immediately.[5]

    • Alert others in the vicinity and activate the fire alarm if necessary.

    • Close the laboratory doors to contain the vapors.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency services. Do not attempt to clean up a large spill yourself.[14]

Personal Exposure:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention.

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[4][5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

All waste generated from the handling of 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine must be treated as hazardous.

  • Solid Waste: Contaminated consumables (gloves, paper towels, etc.) and unreacted compound should be placed in a sealed, labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[12]

Chemical Compatibility

While specific compatibility data is unavailable, general guidelines for halogenated organic compounds and amines should be followed.

  • Avoid Contact With:

    • Strong oxidizing agents

    • Strong acids

    • Strong bases

  • Suitable Storage and Handling Materials:

    • Glass

    • Polytetrafluoroethylene (PTFE)

    • Stainless Steel (316 grade recommended)

It is always prudent to consult a comprehensive chemical compatibility chart when considering materials for long-term storage or reaction setups.[15][16][17][18]

Conclusion

The safe handling of novel chemical entities like 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine requires a proactive and cautious approach. By understanding the potential hazards based on its chemical structure, adhering to stringent PPE protocols, following a well-defined operational workflow, and being prepared for emergencies, researchers can minimize risks and maintain a safe laboratory environment.

References

  • Braun Research Group. (n.d.).
  • s d fine-chem limited. (n.d.). piperazine anhydrous.
  • New Jersey Department of Health. (n.d.). Piperazine - HAZARD SUMMARY.
  • Apollo Scientific. (2022, September 16). Piperazine.
  • (2018, January 18).
  • Fisher Scientific. (n.d.).
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE.
  • ChemScene. (2025, June 17).
  • Environmental Health and Safety. (2024, March 29). CHEMICAL SPILL PROCEDURES.
  • Schep, L. J., Slaughter, R. J., & Beasley, D. M. G. (2011). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical Toxicology, 49(3), 131–141.
  • Health and Safety Executive. (n.d.). Emergency response / spill control.
  • Columbia University. (n.d.). Emergency Spill Procedures.
  • TCI Chemicals. (2025, January 29).
  • Weill Cornell Medicine. (n.d.).
  • Thermo Fisher Scientific. (2010, November 16).
  • Office of Justice Programs. (2012, September 15). Case of Fatal Benzylpiperazine (BZP) and Trifluoromethylphenylpiperazine (TFMPP) Toxicity.
  • CDH Fine Chemical. (n.d.).
  • Pfaltz & Bauer. (n.d.).
  • TCI Chemicals. (2025, March 28).
  • PubChem. (n.d.). 1-(4-bromo-2-fluorobenzyl)piperazine (C11H14BrFN2).
  • Life in the Fast Lane. (2024, December 18). Benzylpiperizine.
  • Semantic Scholar. (n.d.).
  • Thermo Fisher Scientific. (2013, October 17).
  • ResearchGate. (2025, August 10). (PDF) Dissociative and sympathomimetic toxicity associated with recreational use of 1-(3-trifluoromethylphenyl) piperazine (TFMPP) and 1-benzylpiperzine (BZP).
  • Cole-Parmer. (n.d.).
  • Walchem. (2024, April 19).
  • (n.d.). CHEMICAL RESISTANCE CHART.
  • Sterlitech Corporation. (n.d.).

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.